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  • Product: Benzoic acid, 3-(methylamino)-, methyl ester
  • CAS: 104542-38-3

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of Methyl 3-(methylamino)benzoate: A Strategic Scaffold in Drug Discovery

Executive Summary In modern drug development, the selection of versatile, bifunctional building blocks is paramount for the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Benzoic acid, 3-(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the selection of versatile, bifunctional building blocks is paramount for the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Benzoic acid, 3-(methylamino)-, methyl ester —commonly known as Methyl 3-(methylamino)benzoate —is a highly strategic organic scaffold characterized by a meta-substituted benzene ring bearing both a secondary amine and a methyl ester[1]. This unique structural arrangement provides orthogonal reactivity, allowing medicinal chemists to functionalize the molecule selectively at two different sites. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its critical role in developing dual-acting pulmonary therapeutics.

Physicochemical Profiling & Structural Elucidation

The chemical behavior of Methyl 3-(methylamino)benzoate is dictated by the electronic relationship between its functional groups. The electron-withdrawing methoxycarbonyl group (ester) and the electron-donating methylamino group are situated in a meta relationship. Because they are meta to one another, direct resonance conjugation between the two groups is prevented. This isolation preserves the nucleophilicity and basicity of the secondary amine, while maintaining the electrophilicity of the ester carbonyl—a crucial feature for multi-step synthetic pathways[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, consolidating data from chemical databases and commercial suppliers:

ParameterValueSource
IUPAC Name methyl 3-(methylamino)benzoate[2]
CAS Number (Base) 104542-38-3[1]
CAS Number (HCl Salt) 1187930-01-3[3]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Topological Polar Surface Area 38.3 Ų[2]
InChIKey SIAMCUXFDUNWAK-UHFFFAOYSA-N[2]

Self-Validating Experimental Protocol: Selective Synthesis

Synthesizing Methyl 3-(methylamino)benzoate from methyl 3-aminobenzoate requires strict control to prevent over-alkylation. Direct alkylation with methyl halides typically yields a statistical mixture of primary, secondary, and tertiary amines. To achieve high purity and yield, a reductive amination workflow is preferred.

Protocol: Selective Reductive Amination

Causality & Rationale: This method utilizes paraformaldehyde to form an electrophilic iminium ion intermediate. Sodium cyanoborohydride ( NaCNBH3​ ) is selected as the reducing agent because it is stable in mildly acidic conditions and selectively transfers a hydride to the iminium species without reducing the ester carbonyl. Once the secondary amine is formed, steric hindrance and electronic deactivation prevent the rapid formation of a second iminium ion, ensuring mono-methylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of methyl 3-aminobenzoate in anhydrous methanol to achieve a 0.2 M concentration. Rationale: Methanol acts as a protic solvent that stabilizes the transition state of the iminium intermediate and fully solubilizes the reducing agent.

  • Iminium Condensation: Add 1.1 eq of paraformaldehyde and 0.1 eq of glacial acetic acid. Stir the mixture at room temperature for 2 hours. Rationale: The weak acid catalyzes the condensation reaction by protonating the formaldehyde carbonyl, enhancing its electrophilicity without fully protonating the basic aniline nitrogen.

  • Selective Reduction: Cool the reaction vessel to 0∘C . Introduce 1.5 eq of NaCNBH3​ in small, controlled portions. Rationale: Cooling mitigates the exothermic nature of the hydride transfer and suppresses unwanted side reactions.

  • Validation Check: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. The protocol is self-validating: the disappearance of the primary amine spot (confirmed via ninhydrin stain) and the emergence of a new, slightly less polar spot confirms successful conversion.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and safely decompose excess hydride. Extract the aqueous layer with dichloromethane ( ). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

SynthesisWorkflow A Methyl 3-aminobenzoate (Starting Material) B Paraformaldehyde / AcOH (Iminium Ion Formation) A->B Step 1: Condensation C NaCNBH3 Addition (Selective Hydride Transfer) B->C Step 2: Reduction D Methyl 3-(methylamino)benzoate (Target Scaffold) C->D Step 3: Isolation

Workflow for the selective N-methylation of methyl 3-aminobenzoate.

Reactivity & Orthogonal Derivatization

The utility of Methyl 3-(methylamino)benzoate lies in its capacity for orthogonal derivatization:

  • Amine Functionalization: The secondary methylamino group can participate in nucleophilic substitutions and acylations[1]. It can be readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC) to form stable amides.

  • Ester Functionalization: The methyl ester provides a protected form of benzoic acid. It can undergo saponification (hydrolysis) under basic conditions to yield 3-(methylamino)benzoic acid, or it can be subjected to transesterification. Furthermore, strong reducing agents like lithium aluminum hydride ( LiAlH4​ ) can reduce the ester to a benzyl alcohol derivative[3].

Therapeutic Application: MABA Pharmacophores

In the landscape of pulmonary drug development, Methyl 3-(methylamino)benzoate is a critical precursor for synthesizing Muscarinic Antagonist and Beta-2 Agonist (MABA) compounds[4].

Mechanistic Causality: Chronic Obstructive Pulmonary Disease (COPD) and asthma are characterized by severe bronchoconstriction and inflammation. Dual-acting MABA compounds are engineered to provide bronchodilation through two distinct, synergistic modes of action within a single molecule[4]. Using Methyl 3-(methylamino)benzoate as a central scaffold, chemists can attach a muscarinic antagonist moiety (targeting the M3​ receptor to prevent smooth muscle contraction) to the amine position, and a beta-2 adrenergic agonist moiety (promoting smooth muscle relaxation) via the ester/acid position[4]. This dual-pharmacophore approach allows for formulation as a single therapeutic agent, ensuring both mechanisms are activated simultaneously at the target tissue site, potentially providing bronchodilation for up to 24 hours[4].

MABAPathway Scaffold Methyl 3-(methylamino)benzoate (Bifunctional Scaffold) Muscarinic Muscarinic Receptor (M3) Antagonism Scaffold->Muscarinic Amine Derivatization Beta2 Beta-2 Adrenergic Receptor Agonism Scaffold->Beta2 Ester Derivatization Bronchodilation Synergistic Bronchodilation (COPD / Asthma Therapy) Muscarinic->Bronchodilation Decreases bronchoconstriction Beta2->Bronchodilation Increases smooth muscle relaxation

Dual-action MABA signaling pathway for synergistic bronchodilation.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 10899041, Benzoic acid, 3-(methylamino)-, methyl ester. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO) / Google Patents.WO2010123766A1 - Diamide Compounds Having Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Activity.

Sources

Exploratory

Mechanism of N-methylation in Benzoic acid, 3-(methylamino)-, methyl ester synthesis

An In-depth Technical Guide to the N-Methylation Mechanism in the Synthesis of Benzoic acid, 3-(methylamino)-, methyl ester Introduction: The Significance of N-Methylated Aromatics in Modern Drug Discovery N-methylated a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the N-Methylation Mechanism in the Synthesis of Benzoic acid, 3-(methylamino)-, methyl ester

Introduction: The Significance of N-Methylated Aromatics in Modern Drug Discovery

N-methylated aromatic amines are privileged structures in medicinal chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and high-value organic compounds.[1][2] The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, receptor binding affinity, and bioavailability. The target molecule of this guide, Benzoic acid, 3-(methylamino)-, methyl ester (also known as methyl 3-(methylamino)benzoate), is a key building block in organic synthesis. Understanding the mechanistic nuances of its formation is critical for process optimization, impurity profiling, and the rational design of novel synthetic routes.

This guide provides a detailed exploration of the core N-methylation mechanisms applicable to the synthesis of methyl 3-(methylamino)benzoate from its primary amine precursor, methyl 3-aminobenzoate. We will dissect the causality behind various synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Mechanistic Overview

The most direct and mechanistically focused approach to synthesizing methyl 3-(methylamino)benzoate is through the selective N-methylation of methyl 3-aminobenzoate. This strategy isolates the N-methylation step as the key transformation, allowing for a focused mechanistic investigation.

G Target Benzoic acid, 3-(methylamino)-, methyl ester Precursor Methyl 3-aminobenzoate Target->Precursor Retrosynthesis (N-demethylation) Precursor->Target Forward Synthesis (N-methylation) Reagent Methylating Agent Reagent->Precursor G cluster_mono Mono-methylation cluster_di Di-methylation Start Methyl 3-aminobenzoate (Primary Amine) Imine Iminium Ion Start->Imine + CH₂O, - H₂O Product2 Methyl 3-(methylamino)benzoate Product Methyl 3-(methylamino)benzoate (Secondary Amine) Imine->Product + HCOOH, - CO₂ Imine2 Secondary Iminium Ion Product2->Imine2 + CH₂O, - H₂O Product3 Methyl 3-(dimethylamino)benzoate (Tertiary Amine) Imine2->Product3 + HCOOH, - CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Field-Proven Insights

While robust, the classic Eschweiler-Clarke reaction can be sluggish for less nucleophilic aromatic amines like anilines, sometimes resulting in poor yields. [3]Careful control over reaction temperature and stoichiometry is essential to favor the desired mono-methylated product and prevent the formation of the dimethylated byproduct.

Mechanism 2: Direct N-Alkylation with Electrophilic Methyl Sources

This approach involves the direct reaction of the amine with a potent methylating agent, such as dimethyl sulfate (DMS) or methyl iodide. The mechanism is a straightforward nucleophilic substitution (SN2) reaction.

Causality and Mechanistic Steps
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent (e.g., dimethyl sulfate).

  • Transition State & Product Formation: This attack proceeds via a backside approach, leading to the formation of a new C-N bond and the departure of a leaving group (e.g., methyl sulfate anion).

  • Deprotonation: The initial product is an ammonium salt. A base, such as sodium bicarbonate or triethylamine, is required to deprotonate the nitrogen, regenerating the neutral N-methylated amine and neutralizing the acid byproduct. [4]Without a base, the reaction would stall as the amine becomes protonated and non-nucleophilic.

G Start Methyl 3-aminobenzoate Intermediate Ammonium Salt Intermediate Start->Intermediate SN2 Attack DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Intermediate Product Methyl 3-(methylamino)benzoate Intermediate->Product Deprotonation Base Base (e.g., NaHCO₃) Base->Intermediate Byproduct NaHSO₄ + BH⁺

Caption: Mechanism of N-methylation using Dimethyl Sulfate.

Field-Proven Insights

The primary drawback of this method is the high toxicity and carcinogenic nature of agents like dimethyl sulfate and methyl iodide. [4][5]Their use requires stringent safety protocols. Furthermore, these powerful reagents can easily lead to over-methylation, producing both the tertiary amine and the quaternary ammonium salt, making selectivity a significant challenge.

Mechanism 3: Green N-Methylation with Dimethyl Carbonate (DMC)

Driven by the principles of green chemistry, dimethyl carbonate (DMC) has emerged as a non-toxic and environmentally benign alternative to traditional methylating agents. [5][6]Its mechanism is distinct and often requires catalysis.

Causality and Mechanistic Steps

When catalyzed by zeolites, the high selectivity of DMC for mono-methylation is attributed to a synergistic effect between the reagent and the catalyst's dual acid-base properties. [6]

  • Carbamate Formation: The reaction is believed to proceed through the formation of a carbamate intermediate (ArNHCO₂CH₃) on the surface of the zeolite. [6]2. Intramolecular Methyl Transfer: This intermediate can then undergo a methyl transfer to the nitrogen, possibly via an N-methyl-carbamate intermediate [ArN(CH₃)CO₂CH₃]. [6]3. Decarboxylation: The final step involves the loss of methanol and carbon dioxide to yield the mono-methylated product. [6]This pathway effectively protects the amine from further methylation, leading to high selectivity.

Comparative Analysis of N-Methylation Methods

The choice of methylation strategy is a critical decision based on a trade-off between efficiency, safety, cost, and selectivity.

MethodMethylating Agent(s)Key AdvantagesKey DisadvantagesTypical YieldsSelectivity
Eschweiler-Clarke Formaldehyde, Formic AcidPrevents quaternization,[7] cost-effective, well-established.Can lead to dimethylation,[8] may be sluggish for anilines,[3] requires excess reagents.55-81% (for anilines) [8]Moderate to Good
Direct Alkylation Dimethyl Sulfate, Methyl IodideHigh reactivity, fast reaction rates.Highly toxic/carcinogenic,[5] poor selectivity (over-methylation), requires base.VariablePoor to Moderate
Green Methylation Dimethyl Carbonate (DMC)Non-toxic,[6] environmentally friendly, high selectivity with catalysts.Requires higher temperatures and/or catalysts (e.g., zeolites).[6]72-93% (substrate conversion) [6]Excellent (mono)

Experimental Protocols

The following protocols are presented as self-validating systems for the synthesis of methyl 3-(methylamino)benzoate.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted from established reductive amination procedures for aromatic amines. [8][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-aminobenzoate (1.0 eq).

  • Reagent Addition: Add formic acid (1.8 eq) followed by the slow addition of formaldehyde (37% aqueous solution, 1.1 eq). [4]3. Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully make the solution alkaline by adding a saturated sodium hydroxide solution until the pH is > 9.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired mono-methylated product from any unreacted starting material and the dimethylated byproduct.

Protocol 2: N-Methylation using Dimethyl Sulfate

This protocol requires strict safety precautions due to the high toxicity of dimethyl sulfate. [9]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve methyl 3-aminobenzoate (1.0 eq) in a suitable solvent like acetone (50 ml). [4]2. Base Addition: Add sodium bicarbonate (2.5 g) as a base. [4]3. Reagent Addition: Slowly add dimethyl sulfate (1.0 to 1.2 eq) dropwise from the addition funnel while stirring vigorously. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction may take up to 20 hours. [4]5. Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts. [4]6. Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Further purification via column chromatography is typically required to isolate the product.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The N-methylation of methyl 3-aminobenzoate is a fundamental transformation achievable through several mechanistic pathways. The classic Eschweiler-Clarke reaction offers a reliable, albeit sometimes low-yielding, route that avoids over-alkylation to quaternary salts. Direct alkylation with agents like dimethyl sulfate is highly reactive but poses significant safety risks and selectivity challenges. Modern, green chemistry approaches using dimethyl carbonate with heterogeneous catalysts represent a promising direction, offering high selectivity for mono-methylation and a superior environmental profile. The optimal choice of method will always depend on the specific requirements of the synthesis, balancing factors of scale, safety, cost, and desired purity.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). SpringerLink. Retrieved from [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. (1996). SciSpace. Retrieved from [Link]

  • Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2 | Organic Letters. (2017). ACS Publications. Retrieved from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Time evolution of the N-methylation and N,N-dimethylation of aniline by... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2018). ResearchGate. Retrieved from [Link]

  • An efficient and practical N-methylation of amino acid derivatives - PubMed. (2003). National Center for Biotechnology Information. Retrieved from [Link]

  • CN103288660A - N-methylation method of aromatic amine - Google Patents. (n.d.). Google Patents.
  • WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents. (n.d.). Google Patents.
  • A 2 step synthesis of methyl 3-n. (n.d.). Course Hero. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved from [Link]

  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents. (n.d.). Google Patents.
  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). DocPlayer. Retrieved from [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. (2016). Sciencemadness.org. Retrieved from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013). YouTube. Retrieved from [Link]

  • N-Methylation of amines or nitrobenzenes with various methylation agents. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Cas 4518-10-9,METHYL 3-AMINOBENZOATE - LookChem. (n.d.). LookChem. Retrieved from [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing). (2019). Royal Society of Chemistry. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Solubility Profiling of Methyl 3-(methylamino)benzoate: A Comprehensive Technical Guide

Executive Summary In preclinical drug development and advanced organic synthesis, understanding the thermodynamic and solubility profiles of key intermediates is non-negotiable. Methyl 3-(methylamino)benzoate (CAS: 10454...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development and advanced organic synthesis, understanding the thermodynamic and solubility profiles of key intermediates is non-negotiable. Methyl 3-(methylamino)benzoate (CAS: 104542-38-3) presents a unique physicochemical challenge: it is a secondary amine and a methyl ester that exists as a liquid at standard temperature and pressure.

As a Senior Application Scientist, I approach this compound not as a standard solid API, but as a dynamic liquid system. This whitepaper deconstructs the thermodynamic stability, pH-dependent solubility, and degradation pathways of methyl 3-(methylamino)benzoate. Furthermore, it provides self-validating experimental protocols designed to prevent the false-positive data artifacts commonly encountered when profiling liquid-state free bases.

Physicochemical & Thermodynamic Profiling

The Liquid-State Conundrum

Standard thermodynamic profiling for pharmaceuticals heavily relies on solid-state characterization (e.g., Powder X-Ray Diffraction, Differential Scanning Calorimetry) to screen for polymorphs and lattice energy. However, at room temperature [1].

Because it lacks a crystalline lattice in its free base form, its thermodynamic stability is entirely a function of its chemical stability rather than physical phase transitions. To achieve solid-state thermodynamic stability for formulation purposes, the compound must be subjected to salt screening—most commonly yielding, which isolates the molecule in a stable, crystalline matrix [2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in solution. Data is synthesized from structural analogs and empirical chemical principles.

PropertyValueCausality / Implication in Development
Molecular Formula C9H11NO2Establishes the molecular weight (165.19 g/mol ) for mass balance calculations.
Physical State Yellow/Brown LiquidPrecludes traditional solid-state polymorph screening; prone to "oiling out" in aqueous media.
pKa (Secondary Amine) ~3.8 - 4.5 (Est.)Dictates pH-dependent solubility. Based on [3].
LogP (Lipophilicity) ~1.5 (Est.)Indicates moderate lipophilicity. The compound will heavily partition into organic phases at pH > 5.0.
Reactive Moieties Ester, Sec-AmineSusceptible to acid/base-catalyzed hydrolysis and oxidative degradation, respectively.
Chemical Stability & Degradation Mechanisms

The thermodynamic degradation of methyl 3-(methylamino)benzoate is driven by two primary vectors:

  • Hydrolysis: The ester linkage is vulnerable to both acid- and base-catalyzed hydrolysis, yielding and methanol [4].

  • Oxidation: The secondary amine is highly susceptible to N-oxidation and subsequent oligomerization when exposed to reactive oxygen species (ROS) or UV light, which is visually indicated by the liquid darkening to a deep brown.

Degradation A Methyl 3-(methylamino)benzoate (Free Base Liquid) D Aqueous Acid/Base A->D Hydrolysis E ROS / UV Light A->E Oxidation B 3-(methylamino)benzoic acid (Hydrolysis Product) C N-oxide / Oligomers (Oxidation Products) D->B Ester Cleavage E->C Amine Degradation

Fig 1: Primary chemical degradation pathways of methyl 3-(methylamino)benzoate.

Solubility Profile & Solution Thermodynamics

The solubility of methyl 3-(methylamino)benzoate is strictly governed by the Henderson-Hasselbalch relationship.

  • At Gastric pH (1.2): The ambient pH is well below the secondary amine's pKa (~4.0). The amine becomes protonated, forming a hydrophilic cation. This drastically increases the thermodynamic solubility of the compound in aqueous media.

  • At Physiological pH (7.4): The pH exceeds the pKa, meaning the compound exists predominantly as the un-ionized free base. Because the free base is a lipophilic liquid (LogP ~1.5), it exhibits poor intrinsic aqueous solubility.

The "Oiling Out" Phenomenon: When attempting to dissolve the free base in neutral aqueous buffers, the compound will not form a solid suspension. Instead, it undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This creates micro-emulsions that can easily pass through standard syringe filters, leading to artificially inflated solubility readings if proper separation techniques are not employed.

Self-Validating Experimental Protocols

To generate trustworthy data, experimental workflows must be self-validating. The following protocols are designed with internal checks to ensure that physical artifacts (like emulsions) or chemical losses (like volatility/adsorption) do not compromise the data.

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

Standard filtration is inadequate for liquid solutes. This protocol utilizes ultracentrifugation to ensure absolute phase separation.

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Excess Solute Addition: Add 50 mg of methyl 3-(methylamino)benzoate liquid to 1 mL of each buffer in a sealed glass vial. Causality: Glass is used to prevent the lipophilic liquid from adsorbing into the walls of plastic microcentrifuge tubes.

  • Isothermal Incubation: Agitate the vials at 25°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Instead of filtering, subject the samples to ultracentrifugation at 20,000 × g for 30 minutes. Causality: Centrifugation forces the undissolved oil phase to cleanly separate from the aqueous phase, preventing micro-emulsion breakthrough.

  • Quantification: Carefully extract the aqueous supernatant and quantify the dissolved solute via HPLC-UV/Vis against a validated calibration curve.

Workflow S1 Step 1: Excess Solute Addition (Buffer pH 1.2 to 7.4) S2 Step 2: Isothermal Incubation (25°C, 24-48 hrs) S1->S2 S3 Step 3: Phase Separation (Ultracentrifugation) S2->S3 S4 Step 4: Quantification (HPLC-UV/Vis) S3->S4 S5 Step 5: Mass Balance & Data (Self-Validation) S4->S5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

Protocol 2: Forced Degradation & Stability Indicating Assay

To build a robust stability profile, the compound must be stressed, and the degradation must be tracked using a mass balance approach.

  • Stress Conditions: Subject 1 mg/mL solutions of the compound to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), 3% H2O2 (oxidation), and UV light (photolysis) for 7 days.

  • Orthogonal Detection: Analyze the stressed samples using LC-MS/MS. Causality: UV detection alone may miss degradants that lack a chromophore. Mass spectrometry ensures all fragments are detected.

  • Mass Balance Validation: Calculate the sum of the remaining parent compound and all quantified degradants. The total mass must equal 95-105% of the initial concentration. Causality: A mass balance <95% indicates that the compound is either degrading into volatile species that escape the vial, or it is irreversibly binding to the container walls. This self-validating check ensures the integrity of the degradation pathway analysis.

Conclusion

Methyl 3-(methylamino)benzoate requires a specialized approach to thermodynamic and solubility profiling due to its liquid state and dual reactive moieties. By substituting solid-state screening with rigorous chemical stability assays, and replacing standard filtration with ultracentrifugation to combat "oiling out," researchers can generate highly accurate, self-validating data. For downstream formulation, converting the free base liquid into a hydrochloride salt remains the most effective strategy for achieving long-term thermodynamic stability.

References

  • ChemBK. "Methyl m-aminobenzoate - Physico-chemical Properties". Retrieved from: [Link]

  • Grokipedia. "3-Aminobenzoic acid - Chemical reactivity and esterification". Retrieved from: [Link]

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for Benzoic Acid, 3-(methylamino)-, Methyl Ester

Executive Summary The quantitative analysis of secondary amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents chromatographic challenges, primarily due to peak tailing and unpred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of secondary amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents chromatographic challenges, primarily due to peak tailing and unpredictable retention shifts. This application note details a robust, stability-indicating HPLC-UV method for Benzoic acid, 3-(methylamino)-, methyl ester (also known as Methyl 3-(methylamino)benzoate).

Designed for researchers and drug development professionals, this guide goes beyond a simple protocol. It deconstructs the physicochemical rationale behind column selection, mobile phase pH optimization, and gradient design, culminating in a comprehensive validation framework compliant with ICH Q2(R2) guidelines[1].

Physicochemical Rationale & Method Strategy

To develop a self-validating and robust analytical method, experimental choices must be dictated by the analyte's intrinsic properties rather than trial and error.

  • Acid-Base Chemistry (pKa): The secondary amine group in Methyl 3-(methylamino)benzoate is basic. Based on structural analogs, the conjugate acid possesses a pKa of approximately 4.0[2]. This means the molecule's ionization state is highly sensitive to the mobile phase pH.

  • Hydrolytic Stability: The methyl ester moiety is susceptible to hydrolysis at extreme pH levels (e.g., pH < 2.0 or pH > 8.0). Therefore, the method must operate within a moderate acidic window to ensure sample stability during the analytical run.

  • Chromophore Profile: The aromatic ring, conjugated with the ester and amine auxochromes, provides strong UV absorbance. A detection wavelength of 254 nm ensures high sensitivity while avoiding the noisy low-UV region (<220 nm) where mobile phase solvents may absorb.

MethodDev A 1. Physicochemical Profiling pKa ~4.0 | UV Max ~254 nm B 2. Column Selection End-capped C18 (Minimize Silanols) A->B C 3. Mobile Phase Optimization Buffer pH 2.5 (Suppress Tailing) B->C D 4. Gradient Design Water/Acetonitrile (Elute Impurities) C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Fig 1. Step-by-step workflow for developing a robust HPLC-UV method for basic amines.

Mitigating Secondary Interactions: The pH Imperative

The most critical failure point when analyzing basic amines is peak tailing caused by secondary ion-exchange interactions. In standard silica-based columns, residual silanol groups (Si-OH) become ionized to silanate ions (Si-O⁻) at a pH above 3.0. If the mobile phase pH is near neutral, the basic amine (cationic) will interact with these anionic silanols, causing the analyte to be retained by both hydrophobic partitioning and ion-exchange mechanisms[3][4].

The Solution: By buffering the mobile phase to pH 2.5 , we achieve two critical objectives:

  • Silanol Neutralization: The acidic environment forces residual silanols into their neutral, protonated state (Si-OH), eliminating their ion-exchange capacity[4].

  • Analyte Protonation: The secondary amine is maintained in a fully protonated (>95%) state, ensuring reproducible retention times and sharp, symmetrical peaks[3].

SilanolLogic cluster_HighPH Sub-Optimal: High pH (>6.0) cluster_LowPH Optimal: Low pH (2.5) H1 Silanols Ionized (SiO⁻) H3 Severe Peak Tailing (Ion-Exchange) H1->H3 H2 Amine Neutral/Cationic H2->H3 L1 Silanols Neutralized (SiOH) L3 Sharp, Symmetrical Peaks (Hydrophobic Only) L1->L3 L2 Amine Fully Protonated L2->L3

Fig 2. Effect of mobile phase pH on secondary amine interactions with residual silanols.

Optimized Chromatographic Conditions

To ensure specificity against potential degradation products (e.g., ester hydrolysis yielding the parent acid), a gradient elution profile is utilized. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency at lower wavelengths.

Table 1: Final HPLC Parameters
ParameterSpecification / Condition
Column End-capped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls mobile phase viscosity and retention reproducibility)
Detection Wavelength UV at 254 nm (PDA detector recommended for peak purity analysis)
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (90:10, v/v)
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.09010Equilibration and retention of polar degradants.
2.09010Isocratic hold to stabilize baseline.
10.04060Linear ramp to elute the main analyte and hydrophobic impurities.
12.01090High organic wash to remove strongly bound contaminants.
12.19010Return to initial conditions.
17.09010Re-equilibration prior to the next injection.

Step-by-Step Analytical Protocols

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Titrate dropwise with 85% Phosphoric Acid ( H3​PO4​ ) while stirring until the pH meter reads exactly 2.50 ± 0.05.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) under vacuum to remove particulates and degas.

Sample Preparation Protocol

Causality Note: Samples must be prepared in a diluent that closely matches the initial mobile phase conditions (90% aqueous). Injecting a sample dissolved in 100% organic solvent will cause severe peak distortion (fronting/splitting) due to the localized disruption of the partitioning equilibrium at the column head.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 3-(methylamino)benzoate reference standard into a 10 mL volumetric flask. Add 5 mL of Methanol to ensure complete dissolution, sonicate for 2 minutes, and dilute to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the Diluent (90% Buffer / 10% Acetonitrile) and mix thoroughly.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard Solution six times consecutively.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • USP Tailing Factor ( Tf​ ) ≤ 1.5 (Confirms silanol interactions are successfully suppressed).

    • Theoretical Plates ( N ) ≥ 5,000.

Analytical Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose" for quality control or regulatory submissions, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & IP) Start->Prec Rob Robustness (pH, Flow, Temp) Start->Rob

Fig 3. Core analytical validation parameters required by the ICH Q2(R2) guideline.

Table 3: ICH Q2(R2) Validation Execution & Acceptance Criteria
Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject diluent blank. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat at 60°C, UV light) on the sample.No interfering peaks at the analyte retention time. Peak purity angle < Purity threshold (via PDA).
Linearity & Range Prepare 5-7 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target working concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be statistically close to zero.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 3 levels (e.g., 50%, 100%, 150% of target). Prepare in triplicate.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% target concentration by the same analyst on the same day.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5°C), and buffer pH (±0.2 units).System suitability criteria (Tailing ≤ 1.5, %RSD ≤ 2.0%) must still be met under all perturbed conditions.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . Chromatography Online. Available at:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling of Benzoic acid, 3-(methylamino)-, methyl ester

Executive Summary The palladium-catalyzed Buchwald-Hartwig (B-H) amination is a foundational transformation in modern drug discovery for constructing C(sp²)–N bonds[1]. However, utilizing secondary anilines that bear bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The palladium-catalyzed Buchwald-Hartwig (B-H) amination is a foundational transformation in modern drug discovery for constructing C(sp²)–N bonds[1]. However, utilizing secondary anilines that bear base-sensitive functional groups—specifically, Benzoic acid, 3-(methylamino)-, methyl ester (Methyl 3-(methylamino)benzoate)—presents a distinct chemoselectivity challenge. This application note details the mechanistic rationale, optimized conditions, and a self-validating protocol for achieving high-yielding cross-coupling while completely suppressing ester hydrolysis and transesterification.

Mechanistic Insights & Causality

To successfully couple Methyl 3-(methylamino)benzoate with an aryl halide, chemists must balance the nucleophilicity of the amine with the fragility of the ester.

  • Substrate Reactivity: The secondary amine (N-methyl) is sterically accessible but exhibits slightly reduced nucleophilicity due to the electron-withdrawing nature of the meta-ester group. Consequently, highly active, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) are required to accelerate the oxidative addition and subsequent reductive elimination steps[1].

  • The Base Selection Imperative: The choice of base is the single most critical variable. The B-H catalytic cycle requires a base to deprotonate the intermediate L-Pd(II)(Ar)(Amine)X complex. Traditionally, strong alkoxide bases like sodium tert-butoxide (NaOtBu) are used. However, in the presence of a methyl ester, these strong bases promote rapid saponification or nucleophilic transesterification[2].

  • The Solution: To preserve the ester, weaker bases must be utilized. While insoluble inorganic bases like cesium carbonate (Cs₂CO₃) are effective, they create heterogeneous mixtures that suffer from mass-transfer limitations. Recent advancements have introduced potassium 2-ethylhexanoate (K-2-EH), a mild, highly soluble carboxylate base that maintains reaction homogeneity and offers exceptional functional group tolerance, perfectly preserving the methyl ester[3].

Reaction Optimization & Data Presentation

The following table summarizes the causal relationship between base selection, reaction homogeneity, and chemoselectivity when coupling Methyl 3-(methylamino)benzoate with 4-chlorotoluene using a Pd/RuPhos catalyst system.

BasepKₐ (Conjugate Acid)Solubility in TolueneEster Hydrolysis (%)Isolated Yield (%)
NaOtBu ~17.0Moderate> 45%48%
K₃PO₄ ~12.3Insoluble (Heterogeneous)< 5%78%
Cs₂CO₃ ~10.3Insoluble (Heterogeneous)< 2%91%
K-2-EH ~4.8High (Homogeneous)< 1% 94%

Data Interpretation: The use of K-2-EH provides the optimal balance of sufficient basicity to drive the catalytic cycle while remaining entirely non-nucleophilic toward the methyl ester[3].

Catalytic Cycle & Base-Sensitive Deprotonation

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) (Intermediate I) OxAdd->PdII_Ar AmineBind Amine Coordination (Methyl 3-(methylamino)benzoate) PdII_Ar->AmineBind PdII_Amine L-Pd(II)(Ar)(Amine)X (Intermediate II) AmineBind->PdII_Amine Deprot Deprotonation (Weak Base: Cs2CO3 or K-2-EH) *Protects Methyl Ester* PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(Amido) (Intermediate III) Deprot->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Intact Methyl Ester) RedElim->Product

Buchwald-Hartwig Catalytic Cycle: Highlighting base-sensitive deprotonation to preserve the ester.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework, ensuring that researchers can verify the success of individual mechanistic steps in real-time.

Materials Required:
  • Amine: Benzoic acid, 3-(methylamino)-, methyl ester (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Halide (e.g., 4-chlorotoluene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol% Pd)

  • Ligand: RuPhos (4.0 mol%)

  • Base: Potassium 2-ethylhexanoate (K-2-EH) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and RuPhos.

    • Add 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Check 1 (Visual): The solution will transition from a deep, opaque purple/red (Pd₂(dba)₃) to a clear, dark orange/red solution. This color shift confirms the successful ligand exchange and generation of the active L-Pd(0) species.

  • Reagent Addition:

    • To the active catalyst solution, add the aryl halide, followed by Methyl 3-(methylamino)benzoate.

    • Add the K-2-EH base and the remaining 3.0 mL of toluene. Seal the vial with a PTFE-lined septum cap.

    • Causality Note: K-2-EH is added last to prevent any premature, non-catalyzed side reactions, though its mild nature makes this risk exceptionally low.

  • Reaction Execution & Monitoring:

    • Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Check 2 (IPC via LC-MS): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Success Indicator: Observation of the product mass [M+H]⁺.

      • Ester Integrity Indicator: Absolute absence of the[M-14+H]⁺ mass (which would indicate the hydrolyzed carboxylic acid byproduct). If the acid mass is detected, it indicates moisture contamination or an excessively high reaction temperature.

  • Workup and Isolation:

    • Cool the reaction to room temperature. The mixture should remain largely homogeneous due to the solubility of K-2-EH and its conjugate acid.

    • Dilute the mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove the 2-ethylhexanoic acid byproduct.

    • Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure diarylmethylamine.

References

  • [1] Paola A. Forero-Cortés, Alexander M. Haydl. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Organic Process Research & Development, 2019.[Link]

  • [3] William D. Lambert, et al. "Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C–N Cross-Coupling." Journal of the American Chemical Society, 2025.[Link]

  • [2] Ylva Sunesson, et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2014.[Link]

Sources

Method

Application Notes and Protocols for the Amidation of Benzoic Acid, 3-(methylamino)-, methyl ester

Introduction: The Significance of Amide Bond Formation in Modern Drug Discovery The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remark...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Amide Bond Formation in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability, conferred by resonance delocalization, provides a robust scaffold for molecular design.[3] The synthesis of amides, particularly from readily available esters, is a frequently traversed path in the journey of drug development. This application note provides a detailed, step-by-step guide for the amidation of a key intermediate, Benzoic acid, 3-(methylamino)-, methyl ester. This compound, with its secondary amine and ester functionalities, presents an interesting case for chemoselective transformation, a common challenge in the synthesis of complex molecules.

We will explore both a direct amidation approach and a more controlled, protecting-group-assisted strategy. The causality behind each experimental choice, from reagent selection to reaction conditions, will be thoroughly elucidated to provide researchers with a comprehensive understanding of the underlying chemical principles.

Reaction Overview: Navigating the Amidation of a Bifunctional Molecule

The target transformation involves the conversion of the methyl ester of 3-(methylamino)benzoic acid to a corresponding amide by reaction with a primary amine. The primary challenge in this synthesis is the presence of the 3-(methylamino) group, a secondary amine that could potentially compete with the primary amine nucleophile or interfere with certain catalytic systems. To address this, we will present two primary protocols:

  • Direct Amidation: A direct approach where the amidation is attempted without protection of the secondary amine. This method is more atom-economical but may require careful optimization to ensure chemoselectivity.

  • Protecting Group Strategy: A more robust method involving the protection of the 3-(methylamino) group, followed by amidation and subsequent deprotection. This strategy offers greater control and is often preferred when dealing with sensitive substrates or when high purity is paramount.

Part 1: Protecting Group Strategy - A Controlled Approach to Amide Synthesis

For syntheses demanding high purity and predictability, a protecting group strategy is often the most reliable path forward. Here, we will utilize the tert-butyloxycarbonyl (Boc) group to temporarily mask the reactivity of the 3-(methylamino) functionality.

Workflow for the Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection A Benzoic acid, 3-(methylamino)-, methyl ester B Boc Protection A->B Boc2O, Et3N, DCM C N-Boc protected ester B->C D Amidation C->D Primary Amine (R-NH2), Catalyst (e.g., FeCl3), Heat E N-Boc protected amide D->E F Boc Deprotection E->F TFA, DCM G G F->G Final Product: N-Alkyl-3-(methylamino)benzamide

Caption: Workflow for the protecting group-assisted amidation.

Experimental Protocol 1: Boc Protection of Benzoic acid, 3-(methylamino)-, methyl ester

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4][5] The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (Et₃N) provides an efficient method for the protection of the secondary amine.[5]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Benzoic acid, 3-(methylamino)-, methyl ester165.1910.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.2511.01.1
Triethylamine (Et₃N)101.1912.01.2
Dichloromethane (DCM)---

Procedure:

  • To a solution of Benzoic acid, 3-(methylamino)-, methyl ester (1.65 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (1.67 mL, 12.0 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dichloromethane (10 mL) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Methyl 3-[(tert-butoxycarbonyl)(methyl)amino]benzoate, can be purified by column chromatography on silica gel.[6]

Experimental Protocol 2: Amidation of N-Boc Protected Ester

Rationale: The direct amidation of unactivated esters often requires forcing conditions or the use of a catalyst.[7] Iron(III) chloride (FeCl₃) has been shown to be an effective and inexpensive Lewis acid catalyst for the direct amidation of esters.[8] The Lewis acidity of the iron center activates the ester carbonyl towards nucleophilic attack by the amine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc protected ester265.315.01.0
Primary Amine (e.g., Benzylamine)107.156.01.2
Iron(III) Chloride (FeCl₃)162.200.50.1
Toluene---

Procedure:

  • In an oven-dried reaction vessel, combine the N-Boc protected ester (1.33 g, 5.0 mmol), the primary amine (e.g., benzylamine, 0.65 mL, 6.0 mmol), and anhydrous iron(III) chloride (81 mg, 0.5 mmol).

  • Add anhydrous toluene (10 mL) and heat the mixture to 100-120 °C.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected amide can be purified by column chromatography.

Experimental Protocol 3: Boc Deprotection

Rationale: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[3][9] The reaction is generally clean and proceeds at room temperature.

Materials:

Reagent
N-Boc protected amide
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated sodium bicarbonate

Procedure:

  • Dissolve the N-Boc protected amide in dichloromethane (10 mL per gram of amide).

  • Add an equal volume of trifluoroacetic acid to the solution at room temperature.

  • Stir the mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final amide product.

Part 2: Direct Amidation - A More Atom-Economical Approach

While the protecting group strategy offers excellent control, direct amidation is a more streamlined and atom-economical alternative.[7] This approach relies on the careful selection of reaction conditions to favor the amidation of the ester over any potential side reactions involving the 3-(methylamino) group.

Workflow for Direct Amidation

G A Benzoic acid, 3-(methylamino)-, methyl ester B Direct Amidation A->B Primary Amine (R-NH2), Base (e.g., t-BuOK), Heat C Final Product: N-Alkyl-3-(methylamino)benzamide B->C

Caption: Workflow for the direct amidation of the unprotected ester.

Experimental Protocol 4: Base-Promoted Direct Amidation

Rationale: Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) can promote the direct amidation of esters.[7] The base is thought to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. The choice of an aprotic polar solvent like dimethyl sulfoxide (DMSO) can also enhance the reaction rate.[7]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Benzoic acid, 3-(methylamino)-, methyl ester165.195.01.0
Primary Amine (e.g., Benzylamine)107.156.01.2
Potassium tert-butoxide (t-BuOK)112.217.51.5
Dimethyl sulfoxide (DMSO)---

Procedure:

  • To a solution of the primary amine (e.g., benzylamine, 0.65 mL, 6.0 mmol) in anhydrous DMSO (10 mL), carefully add potassium tert-butoxide (0.84 g, 7.5 mmol) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-20 minutes.

  • Add a solution of Benzoic acid, 3-(methylamino)-, methyl ester (0.83 g, 5.0 mmol) in anhydrous DMSO (5 mL) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Mechanistic Insights: The Aminolysis of Esters

The amidation of an ester, or aminolysis, proceeds through a nucleophilic acyl substitution mechanism.[10] The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[10] The subsequent collapse of this intermediate, with the expulsion of the methoxide leaving group, yields the amide product.

The rate of this reaction is influenced by the electronic nature of the substituents on the benzoic acid ring. The 3-(methylamino) group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon and thus slow down the rate of nucleophilic attack compared to an unsubstituted benzoate.[11] This effect is generally predicted by Hammett plots, which correlate reaction rates with substituent constants.[12][13] However, for many synthetic applications, this effect is not prohibitive and can be overcome by appropriate reaction conditions, such as the use of a catalyst or elevated temperatures.

Mechanism of Base-Catalyzed Aminolysis

Caption: Simplified mechanism of base-catalyzed ester aminolysis.

Conclusion

This application note provides two robust and well-rationalized protocols for the amidation of Benzoic acid, 3-(methylamino)-, methyl ester. The choice between a direct amidation and a protecting group strategy will depend on the specific requirements of the synthesis, including the scale, desired purity, and the nature of the amine coupling partner. The protecting group approach offers a higher degree of control and is recommended for complex syntheses, while the direct method provides a more atom-economical and streamlined process. By understanding the underlying chemical principles and carefully selecting the appropriate methodology, researchers can confidently and efficiently synthesize valuable amide-containing molecules for their drug discovery and development programs.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Jeon, S. H., Kim, H. S., Han, Y. J., Kim, M.-Y., & Um, I.-H. (2014). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Journal of Information Processing Systems, 35(2), 471-476.
  • Um, I. H., Kim, E. J., & Kwon, D. S. (2000). Effect of Acyl Substituents on the Reaction Mechanism for Aminolyses of 4-Nitrophenyl X-Substituted Benzoates. The Journal of Organic Chemistry, 65(16), 5436–5441.
  • Wang, X., Li, F., & Tang, B. (2014). A mild removal of Fmoc group using sodium azide. PubMed, 16(4), 839-42.
  • Buncel, E., & Um, I. H. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step or Mechanism versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(22), 7794–7799.
  • Chemistry Steps. (2020, February 25). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Ponmagaram, M., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3245–3247.
  • Angewandte Chemie International Edition. (2019). Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N–C(O) Activation via Amide Bond N-Alkylation.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step or Mechanism versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(22), 7794–7799.
  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. (2018). Molecules, 23(1), 164.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 632-638.
  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(30), 18361-18369.
  • PubChemLite. (n.d.). 3-(methylamino)benzoic acid (C8H9NO2). Retrieved from [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Georgiev, P. T., et al. (2020). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 18(3), 445-455.
  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • Organic Chemistry Portal. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3.
  • Google Patents. (2007). Synthesis of carbon acid amides.
  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Semantic Scholar. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2013). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. The Journal of Organic Chemistry, 79(2), 658–664.
  • Springer. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. Retrieved from [Link]

  • ResearchGate. (1997). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-(methylamino)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of Benzoic acid, 3-(methylamino)-, methyl ester (CAS 18595-18-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of Benzoic acid, 3-(methylamino)-, methyl ester (CAS 18595-18-1). While this intermediate is critical in pharmaceutical development, researchers consistently report yield attrition due to over-alkylation, incomplete conversion, or workup degradation.

This guide deconstructs the chemical causality behind these common issues and provides self-validating protocols to help you maximize your isolated yield.

Mechanistic Pathway Analysis

The synthesis of methyl 3-(methylamino)benzoate typically proceeds via one of two primary routes:

  • Reductive Amination of methyl 3-aminobenzoate with formaldehyde.

  • Esterification of 3-(methylamino)benzoic acid with methanol.

Direct N-alkylation using methyl iodide (CH₃I) is strongly discouraged. Due to poor kinetic control, direct alkylation inevitably leads to polyalkylation, forming the undesired dimethylamino byproduct ()[1]. Instead, the Borch reductive amination offers superior chemoselectivity by forming a transient imine that is selectively reduced ()[2].

ReactionPathway SM Methyl 3-aminobenzoate (Primary Amine) Imine Imine Intermediate (Schiff Base) SM->Imine Formaldehyde (1.0 eq) Weak Acid (pH 4-5) Byproduct Dimethylamino Byproduct (Over-alkylation) SM->Byproduct Direct Alkylation (CH3I) Poor Selectivity Product Methyl 3-(methylamino)benzoate (Target Secondary Amine) Imine->Product NaBH(OAc)3 Selective Reduction Product->Byproduct Excess Formaldehyde Excess Reductant

Reaction pathway for reductive amination highlighting the over-alkylation risk.

Quantitative Reagent Selection

To achieve >90% yield in reductive amination, the choice of reducing agent is paramount. The table below summarizes the causality behind reagent selection and its direct impact on your reaction yield.

Reducing AgentSolvent CompatibilitySelectivity (Mono- vs. Di-alkylation)Yield Impact & Chemical Causality
NaBH(OAc)₃ (STAB) DCE, THF, DioxaneExcellent Milder than NaBH₃CN. Reduces imines rapidly but reacts sluggishly with aldehydes, preventing over-reduction ()[3].
NaBH₃CN MeOH, EtOHGoodRequires strict pH control (pH 4-6). Carries a high risk of cyanide byproduct generation in the waste stream[2].
NaBH₄ AlcoholsPoorToo reactive. Reduces the formaldehyde before imine formation completes, leading to low conversion[1].

Validated Experimental Protocol (SOP)

Highly Selective Reductive Amination using NaBH(OAc)₃

Self-Validating System: This protocol relies on sequential addition to ensure complete imine formation before reduction, eliminating the aldehyde-reduction side reaction.

  • Imine Formation: Dissolve 1.0 eq of methyl 3-aminobenzoate in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add exactly 1.0 eq of aqueous formaldehyde (37% w/w) dropwise.

  • Catalysis & Validation: Add 0.1 eq of glacial acetic acid to adjust the pH to ~4.5.

    • Validation Check: Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3). The primary amine starting material spot should shift completely to the imine intermediate within 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.4 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes to control the exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup (Critical): Quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches exactly pH 7.5 - 8.0. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting FAQs

Q1: I am observing 20-30% of the dimethylamino byproduct. How can I suppress over-methylation? A1: Over-alkylation occurs because the secondary amine product (methyl 3-(methylamino)benzoate) is more nucleophilic than the primary amine starting material.

  • Causality & Solution: The reaction is highly sensitive to formaldehyde stoichiometry. Ensure you are using exactly 0.95 to 1.0 equivalents of formaldehyde. If excess formaldehyde is present, the secondary amine will react to form an iminium ion, which is subsequently reduced to the tertiary amine. Switching the reducing agent to NaBH(OAc)₃ enhances selectivity because STAB is less prone to reducing the transient iminium ion of the secondary amine compared to stronger reductants[3].

Q2: My alternative route (Esterification of 3-(methylamino)benzoic acid) stalls at 70% conversion. Adding more methanol doesn't help. Why? A2: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct pushes the equilibrium backward, stalling conversion.

  • Causality & Solution: To drive the reaction to completion, utilize Thionyl Chloride (SOCl₂) in anhydrous methanol. SOCl₂ reacts with methanol to generate anhydrous HCl in situ and consumes any adventitious water, effectively shifting the equilibrium entirely to the right. Reflux for 24 hours and monitor conversion via HPLC.

Q3: My HPLC shows 95% conversion, but my isolated yield after aqueous workup is only 50%. Where is my product going? A3: Your product is being lost in the aqueous phase due to improper pH management during the quench.

  • Causality & Solution: Methyl 3-(methylamino)benzoate is an amphoteric-like molecule containing both a basic secondary amine and a hydrolyzable methyl ester. If the workup pH is < 6, the amine protonates into a highly water-soluble hydrochloride salt. If the pH is > 10 (e.g., using strong NaOH), the ester undergoes base-catalyzed hydrolysis back to the carboxylic acid.

  • Self-Validating Fix: Always use saturated NaHCO₃ to quench and buffer the aqueous layer to exactly pH 7.5–8.0. Verify the pH with indicator paper before extracting with EtOAc.

WorkupWorkflow Rxn Completed Reaction Mixture (Acidic) Quench Add Saturated NaHCO3 (Dropwise at 0°C) Rxn->Quench Check Check pH Quench->Check Low pH < 7 (Product is water-soluble salt) Check->Low Insufficient Base High pH > 9 (Risk of ester hydrolysis) Check->High Excess Strong Base Optimal pH 7.5 - 8.0 (Free base formed) Check->Optimal Correct Buffering Low->Quench Add more NaHCO3 Extract Extract with EtOAc Wash with Brine Optimal->Extract Dry Dry over Na2SO4 Concentrate Extract->Dry

Optimized aqueous workup workflow to prevent product loss and ester hydrolysis.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works".[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination".[Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)₃".[Link]

Sources

Optimization

Preventing ester hydrolysis during methyl 3-(methylamino)benzoate storage and handling

Here is the technical support center for preventing ester hydrolysis during methyl 3-(methylamino)benzoate storage and handling: Welcome to the dedicated technical support center for methyl 3-(methylamino)benzoate. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for preventing ester hydrolysis during methyl 3-(methylamino)benzoate storage and handling:

Welcome to the dedicated technical support center for methyl 3-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent. Ester hydrolysis is a primary degradation pathway that can compromise experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent, identify, and resolve issues related to hydrolysis during storage and handling.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical path from problem identification to resolution.

Issue: I've observed a decrease in purity or the appearance of a new impurity peak in my HPLC/NMR analysis of methyl 3-(methylamino)benzoate.

▼ Possible Cause

The most probable cause is the hydrolysis of the methyl ester group, resulting in the formation of 3-(methylamino)benzoic acid and methanol. This reaction is accelerated by the presence of water, and can be catalyzed by acidic or basic contaminants.[1][2][3]

▼ Diagnostic & Verification Steps

  • Analytical Confirmation:

    • ¹H NMR Spectroscopy: Compare the spectrum of your sample to a reference standard. Look for the disappearance or integration decrease of the methyl ester singlet (O-CH₃, typically around 3.9 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton (COOH) of the hydrolysis product.

    • HPLC-MS: The hydrolysis product, 3-(methylamino)benzoic acid, will have a different retention time and a molecular weight of 151.16 g/mol , compared to 165.19 g/mol for the parent ester. The mass spectrometer will confirm the identity of the new peak.

    • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (characteristic of a carboxylic acid) from approximately 2500-3300 cm⁻¹ and a potential shift in the carbonyl (C=O) stretch.

  • Review of Procedures:

    • Storage Audit: Where was the compound stored? Was the container tightly sealed? Was it stored in a desiccator or under an inert atmosphere?[4]

    • Handling Audit: Was the compound handled on an open bench? Were solvents and other reagents anhydrous? Was glassware oven-dried before use?

    • Contamination Check: Could the sample have been exposed to acidic or basic residues? The safety data sheet for methyl 3-aminobenzoate indicates incompatibility with acids and bases.[5]

▼ Recommended Solutions

  • Isolate and Protect Existing Stock: Immediately transfer the material to a clean, dry vial. Purge with an inert gas (argon or nitrogen), seal tightly with a high-quality cap (e.g., with a PTFE liner), and store in a desiccator at the recommended temperature.

  • Purification (If Necessary): If the level of hydrolysis is unacceptable for your application, the compound may be purified. Recrystallization from a suitable anhydrous solvent system is a common method. However, prevention is far more effective and economical.

  • Implement Corrective Handling Procedures: Adopt the rigorous handling protocols outlined in the FAQ section below to prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is methyl 3-(methylamino)benzoate susceptible?

Ester hydrolysis is a chemical reaction in which a water molecule breaks one of the bonds in an ester, converting it into a carboxylic acid and an alcohol.[2] The reaction is fundamentally a nucleophilic acyl substitution, where water (a nucleophile) attacks the electrophilic carbonyl carbon of the ester. While aromatic esters are generally stable, the presence of water, especially with acidic or basic catalysts, can drive the reaction forward.[6][7] The reaction is often irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][3]

Hydrolysis_Mechanism cluster_ester Methyl 3-(methylamino)benzoate cluster_products Hydrolysis Products Ester R-C(=O)O-CH₃ Intermediate R-C(O⁻)(OH)-O-CH₃ Ester->Intermediate 1. Nucleophilic Attack Carboxylate R-C(=O)O⁻ Methanol CH₃OH OH OH⁻ (Base Catalyst) H2O H₂O (Nucleophile) Intermediate->Carboxylate 2. Elimination of Methoxide (⁻OCH₃) H_ion H⁺

Caption: Base-catalyzed hydrolysis of an ester.

Q2: What are the ideal storage conditions to prevent hydrolysis?

To maximize the shelf-life of methyl 3-(methylamino)benzoate, strict control over its environment is crucial. The following conditions are recommended based on best practices for moisture-sensitive and reactive chemicals.[4][8][9]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture (H₂O) and oxygen, which are key reactants in hydrolysis and potential oxidative side reactions.
Humidity As low as possible (<20% RH)Directly minimizes the availability of water for hydrolysis. Storage in a desiccator is highly recommended.
Container Amber Glass Vial with PTFE-lined CapProtects from light and provides an inert, non-reactive surface. The PTFE liner ensures a tight, chemically resistant seal.
Q3: How should I handle the compound to minimize moisture exposure during experiments?

Proper handling technique is as critical as proper storage. Every time the container is opened, the compound is at risk.

  • Work in a Controlled Environment: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere.

  • Use Inert Gas Blanketing: If a glovebox is not available, use a Schlenk line or a simple inert gas manifold to maintain a positive pressure of argon or nitrogen over the compound while weighing and dispensing.

  • Use Dry Equipment: Ensure all spatulas, glassware, and syringes are oven-dried or flame-dried and cooled under a stream of inert gas or in a desiccator before use.

  • Use Anhydrous Solvents: If making a solution, use a high-quality anhydrous solvent from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.

  • Minimize Open Time: Open the container only as long as necessary. Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Troubleshooting_Flowchart start Purity Issue Detected (e.g., new HPLC/NMR peak) confirm_hydrolysis Confirm identity of impurity (e.g., via MS, NMR) start->confirm_hydrolysis is_hydrolysis Is impurity the hydrolysis product? confirm_hydrolysis->is_hydrolysis audit Audit Storage & Handling Procedures is_hydrolysis->audit Yes other_issue Investigate other degradation pathways or contamination sources. is_hydrolysis->other_issue No improper_storage Was it exposed to moisture, air, or incompatible materials? audit->improper_storage implement_corrective Implement Corrective Actions: - Use inert atmosphere - Store in desiccator - Use dry equipment/solvents improper_storage->implement_corrective Yes improper_storage->other_issue No remediate_stock Secure and protect remaining stock implement_corrective->remediate_stock end Problem Resolved remediate_stock->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-elution in Benzoic acid, 3-(methylamino)-, methyl ester Analysis

Welcome to the technical support center for the chromatographic analysis of Benzoic acid, 3-(methylamino)-, methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of Benzoic acid, 3-(methylamino)-, methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of co-eluting impurities. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to ensure the accuracy and reliability of your analytical results.

Understanding the Challenge: The Physicochemical Nature of the Analyte

Benzoic acid, 3-(methylamino)-, methyl ester is a small molecule with key structural features that influence its chromatographic behavior. Its secondary amine group (pKa ~4-5) makes it a basic compound, while the ester and benzene ring contribute to its overall hydrophobicity. This dual nature can lead to complex interactions with reversed-phase columns and makes it susceptible to co-elution with structurally similar impurities.

Potential impurities can arise from the synthesis process, such as starting materials, by-products, or positional isomers, as well as from degradation.[1] Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that might co-elute with the main peak.[2][3]

Troubleshooting Guide & FAQs

This section addresses specific co-elution problems in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: My main peak has a shoulder or appears asymmetrical. How do I confirm co-elution?

A1: Initial Diagnosis

A shoulder or a tailing peak is a strong visual indicator of co-elution, where two or more compounds are not fully separated.[4] However, peak asymmetry can also be caused by column degradation, extra-column volume, or using an inappropriate injection solvent.[5]

Confirmatory Steps:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or PDA detector can acquire spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[6]

  • Mass Spectrometry (MS) Coupling: If your HPLC is connected to a mass spectrometer, you can examine the mass spectra across the peak. A shift in the observed mass-to-charge ratio (m/z) is a definitive sign of co-elution.[4]

  • Methodical Troubleshooting Workflow: Before making significant changes to your method, it's essential to rule out system-level issues.

Q2: I've confirmed a co-eluting impurity. How can I improve the separation on my C18 column?

A2: Strategic Method Optimization

When co-elution is confirmed, the goal is to alter the selectivity of your method. For a basic compound like Benzoic acid, 3-(methylamino)-, methyl ester, manipulating the mobile phase pH is the most powerful tool. [7][8] The Role of pH:

The secondary amine on your analyte is ionizable.

  • At low pH (e.g., pH 2-4): The amine group will be protonated (positively charged). This makes the molecule more polar and generally leads to earlier elution in reversed-phase chromatography. [9][10]* At higher pH (e.g., pH 7-9): The amine group will be in its neutral, free-base form. This increases its hydrophobicity and results in longer retention on a C18 column. [7][8][11] Closely eluting impurities may have different pKa values or hydrophobic characteristics. Changing the pH will alter the ionization state and, therefore, the retention time of your analyte and impurities differently, which can significantly improve resolution. [7] Step-by-Step Protocol for pH Optimization:

  • Determine the Analyte's pKa: If not known, estimate the pKa of the 3-(methylamino) group. It is likely to be around 4-5.

  • Select Appropriate Buffers: Choose buffers that are effective at the desired pH ranges and are compatible with your detection method (e.g., formic acid for low pH, ammonium bicarbonate for high pH, especially with MS).

  • Screen Different pH Conditions: Prepare mobile phases at different pH values. A good starting point is to test conditions at least 1.5-2 pH units away from the analyte's pKa to ensure it is either fully ionized or fully unionized. [8][9]

    Parameter Condition 1 (Low pH) Condition 2 (High pH)
    Column C18, 4.6 x 150 mm, 5 µm C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) 10 mM Ammonium Bicarbonate in Water (pH ~8.5)
    Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile
    Gradient Start with a shallow gradient, e.g., 5-95% B over 20 min Start with a shallow gradient, e.g., 5-95% B over 20 min
    Flow Rate 1.0 mL/min 1.0 mL/min

    | Temperature | 30 °C | 30 °C |

Rationale: By comparing the chromatograms from low and high pH conditions, you can observe shifts in selectivity. The impurity may move away from the main peak, leading to baseline separation.

Caption: Impact of mobile phase pH on analyte and impurity retention.

Q3: Adjusting the pH helped, but the peaks are still not baseline-resolved. What are my next steps?

A3: Fine-Tuning for Optimal Resolution

If pH adjustment alone is insufficient, you can further refine the separation by modifying other chromatographic parameters.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. [10]If you are using acetonitrile, switching to methanol (or a combination) can alter interactions between the analytes and the stationary phase, potentially resolving the co-elution. Methanol is a proton donor and acceptor, while acetonitrile is a proton acceptor, leading to different hydrogen bonding interactions. [10]

  • Optimize the Gradient Slope: A shallower gradient increases the time analytes spend in the mobile phase composition that is just strong enough to elute them, often improving the resolution of closely eluting peaks. [12]If your co-eluting impurity appears on the tail of the main peak, try decreasing the rate of change of the organic modifier in that region of the chromatogram.

    Example Gradient Adjustment:

    • Initial Gradient: 10-80% Acetonitrile in 15 minutes.

    • Optimized Gradient: 10-40% Acetonitrile in 10 minutes, then 40-50% in 10 minutes (shallow segment), then 50-80% in 5 minutes.

  • Adjust the Column Temperature: Increasing the column temperature typically decreases viscosity, leading to sharper peaks and shorter retention times. However, it can also change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C) to see if it improves resolution.

  • Consider a Different Stationary Phase: If the above steps fail, the interaction chemistries of your analyte and impurity with the C18 phase may be too similar. Switching to a column with a different selectivity is a powerful option. [13] * Phenyl-Hexyl Column: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds with subtle differences.

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity, especially for basic compounds.

Troubleshooting Step Rationale Expected Outcome
Switch Organic Modifier Alters analyte-stationary phase interactions.Change in elution order or improved spacing between peaks.
Shallow Gradient Increases separation time in the critical elution window.Better resolution of closely eluting compounds.
Change Temperature Affects kinetics and thermodynamics of partitioning.Can improve peak shape and alter selectivity.
Change Column Chemistry Introduces different separation mechanisms (e.g., pi-pi).Significant change in selectivity and potential resolution.
Q4: I suspect the co-eluting impurity is an isomer. How does that affect my strategy?

A4: Addressing Isomeric Impurities

Positional isomers can be particularly challenging to separate due to their identical mass and very similar physicochemical properties. [1]For these, maximizing column efficiency and exploiting subtle differences in molecular shape and polarity is key.

  • Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm for UPLC or 3 µm for HPLC) and/or a longer column length to increase the number of theoretical plates (N) and improve resolving power.

  • Focus on Stationary Phase Selectivity: This is often the most critical factor for isomer separation. A Phenyl-Hexyl or a shape-selective C18 phase may provide the necessary resolution that a standard C18 cannot.

  • Multi-dimensional HPLC: For extremely challenging separations, 2D-LC can provide a significant increase in peak capacity and resolving power. [12]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • How to Increase Retention. GL Sciences.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Impurity profiling of dapsone using gradient HPLC... Journal of Pharmaceutical and Biomedical Analysis via Ovid.
  • Optimizing Mobile Phase for Pramipexole Impurity Profiling: A Technical Support Guide. Benchchem.
  • Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Shimadzu.
  • Method Development for Drug Impurity Profiling: Part 1.
  • HPLC Troubleshooting.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Biosciences.
  • Peak Fronting (Co elution) Troubleshooting.
  • Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

Optimization

Technical Support Center: Troubleshooting Over-Methylation in the Synthesis of Methyl 3-(methylamino)benzoate

Welcome to the Technical Support Center. Synthesizing secondary anilines—specifically converting methyl 3-aminobenzoate to methyl 3-(methylamino)benzoate—is a notorious challenge in synthetic organic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing secondary anilines—specifically converting methyl 3-aminobenzoate to methyl 3-(methylamino)benzoate—is a notorious challenge in synthetic organic chemistry. The primary failure mode is over-methylation, which inevitably leads to the formation of the tertiary amine, methyl 3-(dimethylamino)benzoate.

This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high mono-selectivity during your workflows.

Mechanistic Causality of Over-Methylation

When a methyl group is added to a primary aniline, the electron-donating nature of the alkyl group increases the electron density on the nitrogen atom. Consequently, the newly formed secondary amine is significantly more nucleophilic than the starting primary amine. In direct alkylation scenarios (e.g., using methyl iodide), the rate constant for the second methylation ( k2​ ) outpaces the first ( k1​ ), inevitably resulting in a mixture of unreacted starting material, mono-methylated product, and di-methylated side products[1].

To achieve selective mono-methylation, we must abandon direct SN​2 alkylation in favor of kinetically or sterically controlled pathways.

Pathway Intervention Diagram

Pathway SM Methyl 3-aminobenzoate (Primary Amine) Imine Iminium Intermediate (Controlled Formation) SM->Imine 1.0 eq HCHO pH 4-5 Target Methyl 3-(methylamino)benzoate (Target: Secondary Amine) SM->Target MeI / Base (Direct Alkylation) Imine->Target NaBH3CN Selective Reduction OverAlk Methyl 3-(dimethylamino)benzoate (Side Product: Tertiary Amine) Target->OverAlk Excess HCHO + Reductant (Over-methylation) Target->OverAlk MeI / Base (k2 > k1)

Reaction pathways highlighting intervention points to prevent over-alkylation.

Troubleshooting FAQs

Q1: Why does direct alkylation with methyl iodide (MeI) almost always result in over-methylation? A: The addition of a methyl group to the primary aniline nitrogen increases its electron density via inductive effects. This makes the newly formed secondary amine more nucleophilic than the starting primary amine. Because the reaction rate of the second methylation ( k2​ ) is faster than the first ( k1​ ), direct alkylation lacks the kinetic control necessary to stop at the mono-methylated stage.

Q2: How does reductive amination solve the over-methylation problem? A: Reductive amination avoids direct SN​2 alkylation by instead condensing the aniline with formaldehyde to form an imine (or iminium ion), which is subsequently reduced to the amine (1)[1]. Because imine formation can only occur once per primary amine equivalent, strictly controlling the stoichiometry of formaldehyde (1.0 equivalent) ensures the reaction stops at the secondary amine stage.

Q3: Why is NaBH3CN preferred over NaBH4 for this reductive amination? A: NaBH3CN is a milder reducing agent than NaBH4. At the optimal pH of 4-5 required for iminium ion formation, NaBH3CN selectively reduces the protonated iminium intermediate without reducing the unreacted formaldehyde (1)[1]. This prevents the depletion of the methylating agent and ensures the reaction proceeds cleanly to the mono-methylated product.

Q4: Are there modern, non-toxic alternatives to reductive amination? A: Yes. Two highly effective, self-validating alternatives are:

  • Chan-Lam Cross-Coupling: Utilizing methylboronic acid and a copper(II) catalyst. This method is exceptionally selective for mono-methylation because the catalytic cycle requires coordination that is sterically and electronically hindered once the first methyl group is installed (2)[2].

  • Dimethyl Carbonate (DMC) in Continuous Flow: DMC is a green methylating agent. When used with solid catalysts (like NaY faujasites) or in continuous flow systems, the geometric constraints of the catalyst pores or the controlled residence time physically prevents the secondary amine from reacting further (3)[3],[4].

Quantitative Methodological Comparison
Synthesis StrategyReagentsTypical Mono-SelectivityYieldKey AdvantagePrimary Drawback
Direct Alkylation MeI, K 2​ CO 3​ < 50%LowSimple, widely available reagentsSevere over-methylation
Reductive Amination HCHO, NaBH 3​ CN> 90%HighHighly reliable, scalableToxic reagents (cyanide byproduct)
Chan-Lam Coupling MeB(OH) 2​ , Cu(OAc) 2​ > 95%HighExtremely selective, mild conditionsRequires stoichiometric Cu or specific ligands
Green Methylation DMC, NaY Zeolite> 90%ModerateEnvironmentally benignRequires specialized catalysts/flow setups
Validated Experimental Protocols
Protocol 1: Selective Reductive Amination (The Standard Approach)

Self-Validating Principle: The strict stoichiometric control of formaldehyde and the pH-dependent selectivity of the reductant ensure the reaction cannot proceed to the tertiary amine.

  • Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of methyl 3-aminobenzoate in 30 mL of anhydrous methanol.

  • Acidification: Adjust the pH of the solution to 4-5 using glacial acetic acid.

    • Causality: This specific pH is critical to protonate the intermediate hemiaminal, driving the formation of the highly reactive iminium ion without fully protonating and deactivating the starting aniline.

  • Condensation: Add exactly 1.0 equivalent of aqueous formaldehyde (37% w/w). Stir for 30 minutes at room temperature to allow complete iminium formation before introducing the reductant.

  • Reduction: Portion-wise, add 1.2 equivalents of sodium cyanoborohydride (NaBH 3​ CN).

    • Causality: Portion-wise addition prevents thermal spikes and localized over-reduction, maintaining kinetic control over the reaction environment.

  • Quenching & Workup: After 2-4 hours (monitor by TLC/LCMS to confirm consumption of the starting material), quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acid and destroy excess reductant. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate under vacuum.

Protocol 2: Copper-Promoted Chan-Lam Mono-Methylation (The Modern Approach)

Self-Validating Principle: The steric bulk of the copper intermediate prevents the secondary amine from re-entering the catalytic cycle, naturally halting the reaction at mono-methylation.

  • Incubation: In a round-bottom flask open to the air, combine methyl 3-aminobenzoate (1.0 eq), Cu(OAc) 2​ (1.0 eq), and pyridine (2.0 eq) in 1,4-dioxane. Stir for 30 minutes.

    • Causality: The incubation period allows the aniline to coordinate with the copper(II) center before the methylating agent is introduced, which is a prerequisite for high selectivity (2)[2].

  • Coupling: Add methylboronic acid (2.0 eq) to the blue suspension.

  • Heating: Heat the mixture to 100 °C for 12-16 hours. The reaction relies on ambient oxygen as a terminal oxidant to turn over the copper species.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove copper salts, and purify the filtrate via silica gel chromatography to isolate pure methyl 3-(methylamino)benzoate.

References
  • Master Organic Chemistry.
  • Organic Letters (ACS Publications). "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."
  • DSpace@MIT.
  • The Journal of Organic Chemistry (ACS Publications). "Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity."

Sources

Troubleshooting

Overcoming low solubility of Benzoic acid, 3-(methylamino)-, methyl ester in aqueous media

Welcome to the advanced troubleshooting and formulation guide for Methyl 3-(methylamino)benzoate (CAS: 18595-18-1). As a moderately lipophilic ester containing a secondary amine, this compound presents a classic formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and formulation guide for Methyl 3-(methylamino)benzoate (CAS: 18595-18-1). As a moderately lipophilic ester containing a secondary amine, this compound presents a classic formulation paradox: conditions that favor its aqueous solubility often compromise its chemical stability.

This guide is designed for researchers and drug development professionals who need to maintain both the physical solubility and the chemical integrity of this compound in aqueous assays and in vivo models.

Diagnostic Q&A: Troubleshooting Aqueous Incompatibility

Q1: Why does Methyl 3-(methylamino)benzoate immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)? Causality: The compound possesses a LogP of approximately 1.58[1], indicating moderate lipophilicity. At a physiological pH of 7.4, the secondary amine group (estimated pKa ~4.5) remains largely unprotonated and neutral. When you transition the compound from a high-capacity organic solvent (DMSO) into an aqueous buffer, the sudden shift in the dielectric constant forces the uncharged, non-polar molecules into a state of supersaturation, leading to rapid nucleation and visible precipitation.

Q2: Can I lower the pH of my buffer to protonate the amine and force the compound into solution? Causality: Yes, but this introduces a severe risk of chemical degradation. Dropping the pH below 4.0 will protonate the secondary amine, forming a highly soluble hydrochloride salt[1]. However, methyl esters are inherently susceptible to specific acid-catalyzed hydrolysis in aqueous media[2]. While acid-catalyzed hydrolysis is generally slower than base-catalyzed hydroxide attack, prolonged exposure to acidic water will cleave the ester bond, yielding 3-(methylamino)benzoic acid and methanol[3]. This will fundamentally alter the pharmacological profile of your assay.

Q3: If pH adjustment degrades the ester, what is the safest solubilization strategy for in vivo dosing where high DMSO concentrations are toxic? Causality: The gold standard for solubilizing lipophilic esters without altering pH is cyclodextrin complexation [4]. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), the lipophilic aromatic ring of the benzoate molecule is sequestered inside the hydrophobic cavity of the cyclodextrin cone. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. This host-guest inclusion complex not only solubilizes the drug but also physically shields the vulnerable ester linkage from hydrolytic enzymes and bulk water, enhancing chemical stability[4].

Mechanistic Workflows & Stability Pathways

Solubilization_Workflow Start Methyl 3-(methylamino)benzoate Solubilization Challenge CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro Assays (Biochemical / Cell Culture) CheckAssay->InVitro InVivo In Vivo Dosing (Animal Models) CheckAssay->InVivo DMSO Cosolvent Dilution (DMSO ≤ 1% + Tween 80) InVitro->DMSO HPBCD Inclusion Complexation (10-20% HP-β-CD) InVivo->HPBCD pHAdjust pH Adjustment (Risk: Ester Hydrolysis) InVivo->pHAdjust

Solubilization decision matrix for Methyl 3-(methylamino)benzoate based on assay requirements.

Stability_Pathway Compound Methyl 3-(methylamino)benzoate (Intact Ester) LowPH Acidic Media (pH < 4.0) Amine Protonation Compound->LowPH NeutralPH Physiological Media (pH 7.4) Neutral Species Compound->NeutralPH HighPH Basic Media (pH > 8.0) Hydroxide Attack Compound->HighPH Soluble Soluble (Salt Form) Slow Acid-Catalyzed Hydrolysis LowPH->Soluble Precipitate Insoluble Rapid Precipitation NeutralPH->Precipitate Degraded Degraded Rapid Base-Catalyzed Hydrolysis HighPH->Degraded

pH-dependent stability and solubility pathways affecting the intact methyl ester compound.

Quantitative Data & Risk Matrices

Table 1: Physicochemical Parameters & Formulation Implications
ParameterValueFormulation Implication
LogP ~1.58[1]Moderate lipophilicity; prone to hydrophobic aggregation in purely aqueous buffers.
Amine pKa (Est.) 4.5 – 5.0Remains uncharged at pH 7.4, preventing electrostatic solubilization in standard physiological media.
Molecular Weight 165.19 g/mol Small molecular size allows for efficient inclusion into the cavity of β-cyclodextrins.
Table 2: Ester Hydrolysis Risk Matrix in Aqueous Media
pH RangeDominant MechanismRelative Hydrolysis RateSolubilization Impact
< 4.0 Specific Acid CatalysisModerate (Hours to Days)[3]High (Forms highly soluble hydrochloride salt)[1].
6.0 – 7.5 Spontaneous (Water)Very Slow (Stable for Days)Low (Compound remains intact but precipitates).
> 8.0 Base Catalysis (OH⁻)Extremely Fast (Minutes)[2]N/A (Compound rapidly degrades to benzoic acid).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm both physical solubility and chemical stability prior to running your primary assays.

Protocol A: Cosolvent-Surfactant Dilution for In Vitro Assays

Objective: Achieve a 100 µM working solution in cell culture media without exceeding 1% DMSO.

  • Stock Preparation: Dissolve Methyl 3-(methylamino)benzoate in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in tightly sealed, desiccated tubes to prevent ambient moisture from initiating hydrolysis.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween-80 solution in sterile water.

  • Intermediate Dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of the 10% Tween-80 solution. Vortex vigorously for 30 seconds. The surfactant micelles will encapsulate the lipophilic ester before it encounters bulk water.

  • Final Aqueous Dilution: Slowly add 900 µL of pre-warmed (37°C) PBS or cell culture media dropwise to the intermediate mixture while continuously vortexing.

  • System Validation (Physical): Measure the optical density of the final solution at 600 nm (OD600) against a blank of equivalent buffer/DMSO/Tween. An OD600 > 0.05 indicates the Tyndall effect (sub-visual colloidal aggregation). If OD600 < 0.05, true solubility has been achieved.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

Objective: Formulate a 5 mg/mL aqueous solution at neutral pH suitable for injection.

  • Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile saline (0.9% NaCl). Stir until completely clear.

  • Compound Addition: Weigh out 5 mg of Methyl 3-(methylamino)benzoate powder and add it directly to 1 mL of the 20% HP-β-CD vehicle.

  • Complexation: Sonicate the suspension in a water bath at room temperature for 30–45 minutes. Avoid excessive heat, which accelerates ester hydrolysis[2]. The solution should transition from a cloudy suspension to a completely transparent liquid as the inclusion complexes form[4].

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PVDF syringe filter. (Do not use nylon filters, as they may bind lipophilic compounds).

  • System Validation (Chemical): Immediately prior to dosing, analyze a 10 µL aliquot via LC-MS. Confirm the presence of the parent mass (m/z ~166 [M+H]+) and verify the absence of the hydrolyzed byproduct, 3-(methylamino)benzoic acid (m/z ~152[M+H]+).

References

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Solubility Enhancement of Poorly Water-Soluble Drugs. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Retrieved from:[Link]

  • American Chemical Society (ACS Publications). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 3-(methylamino)benzoate vs. Methyl 4-(methylamino)benzoate

Executive Summary In pharmaceutical development and advanced materials synthesis, the regiochemistry of aromatic building blocks dictates not only the final molecular geometry but also the fundamental reactivity of the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced materials synthesis, the regiochemistry of aromatic building blocks dictates not only the final molecular geometry but also the fundamental reactivity of the intermediates. This guide provides an in-depth comparative analysis of two critical secondary aniline derivatives: Methyl 3-(methylamino)benzoate (the meta isomer) and Methyl 4-(methylamino)benzoate (the para isomer).

While both molecules share identical molecular weights and functional groups, their behavior in nucleophilic substitutions, cross-coupling reactions, and acylations diverges drastically. This divergence is governed by the spatial relationship between the electron-donating methylamino group and the electron-withdrawing methyl ester group, which dictates the extent of quantum mechanical resonance delocalization [1].

Mechanistic Causality: The Electronic Landscape

To understand the reactivity of these isomers, we must analyze the causality behind their electronic distribution. The nucleophilicity of a secondary aromatic amine is directly proportional to the availability of the lone pair on the nitrogen atom.

The Para Isomer: Resonance-Driven Deactivation

In Methyl 4-(methylamino)benzoate , the ester group (-COOMe) is positioned para to the amine. This spatial arrangement allows for a continuous, unbroken π -conjugation system. The nitrogen's lone pair (+M effect) delocalizes through the aromatic ring directly into the electron-withdrawing carbonyl oxygen (-M effect) of the ester. This creates a highly stable, highly delocalized ground state (often visualized as a zwitterionic quinoid resonance structure). Consequently, the nitrogen atom is electron-depleted, rendering it a poor nucleophile and a weak base [2].

The Meta Isomer: Inductive Isolation

In Methyl 3-(methylamino)benzoate , the ester group is meta to the amine. Due to the nodal properties of the aromatic π -system, direct resonance delocalization between the amine and the ester carbonyl is symmetry-forbidden. The ester group can only exert its electron-withdrawing influence via the through-bond inductive effect (-I), which attenuates rapidly over distance. Because the nitrogen lone pair cannot conjugate with the carbonyl, it remains localized on the amine. This makes the meta isomer significantly more electron-rich, basic, and nucleophilic than its para counterpart [3].

ElectronicEffects cluster_para Methyl 4-(methylamino)benzoate (Para) cluster_meta Methyl 3-(methylamino)benzoate (Meta) P_Amine Amine Lone Pair (+M Effect) P_Ring Aromatic Ring (Conjugation) P_Amine->P_Ring Strong Delocalization P_Ester Ester Carbonyl (-M Effect) P_Ring->P_Ester Direct Resonance P_Result Low Nucleophilicity P_Ester->P_Result Electron Depletion M_Amine Amine Lone Pair (Localized) M_Ring Aromatic Ring (Inductive Pull) M_Amine->M_Ring Weak Delocalization M_Ester Ester Carbonyl (-I Effect) M_Ring->M_Ester No Direct Resonance M_Result High Nucleophilicity M_Ester->M_Result Electron Retention

Fig 1: Electronic delocalization pathways comparing meta and para isomers.

Quantitative Data Comparison

The theoretical principles outlined above are empirically supported by Hammett substituent constants ( σ ), which quantify the electronic effects of substituents on reaction rates and equilibria [2].

Physicochemical PropertyMethyl 3-(methylamino)benzoate (Meta)Methyl 4-(methylamino)benzoate (Para)
Hammett Constant ( σ ) of -COOMe σm​=+0.37 σp​=+0.45
Primary Electronic Effect on Amine Inductive Withdrawal (-I)Resonance (-M) & Inductive (-I)
Nitrogen Lone Pair Availability High (Localized)Low (Delocalized)
Relative Nucleophilicity HighLow
Predicted pKa (Conjugate Acid) ~ 3.5 - 4.0~ 2.0 - 2.5
Reactivity in Buchwald-Hartwig Excellent coupling partnerRequires highly active catalysts

Experimental Validation: Competitive Acylation Protocol

To objectively evaluate and validate the nucleophilic disparity between these two isomers, a competitive N-acylation experiment is the industry standard. By reacting an equimolar mixture of both isomers with a sub-stoichiometric amount of an electrophile, the relative reaction rate ( krel​ ) can be directly determined.

This protocol acts as a self-validating system: the inclusion of an internal standard (1,3,5-trimethoxybenzene) allows for precise mass-balance tracking via quantitative NMR (qNMR), ensuring that the observed product ratios are strictly a function of kinetic nucleophilicity rather than differential degradation or workup losses [4].

Step-by-Step Methodology
  • Reaction Preparation : In an oven-dried, nitrogen-flushed 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 3-(methylamino)benzoate and 1.0 mmol of Methyl 4-(methylamino)benzoate in 10.0 mL of anhydrous dichloromethane (DCM).

  • Base & Standard Addition : Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as the qNMR internal standard.

  • Electrophile Introduction : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 0.5 mmol of acetyl chloride over 1 minute. Note: The sub-stoichiometric amount of acetyl chloride forces the two isomers to compete for the limited electrophile.

  • Quenching : Allow the reaction to stir at 0 °C for exactly 15 minutes. Quench the reaction rapidly by adding 2.0 mL of saturated aqueous NaHCO3​ under vigorous stirring.

  • Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • qNMR Analysis : Dissolve the crude residue in 0.6 mL of CDCl3​ . Acquire a 1H NMR spectrum with a relaxation delay ( D1 ) of at least 10 seconds to ensure accurate integration.

  • Data Interpretation : Integrate the distinct N-methyl or aromatic signals of the starting materials and the newly formed N-acetyl products against the internal standard (singlet at ~6.1 ppm). The ratio of the meta-product to the para-product directly yields the competitive kinetic preference.

Workflow Step1 1. Equimolar Mixture Meta + Para Isomers (1.0 eq each) Step2 2. Base & Internal Standard DIPEA (2.5 eq) + 1,3,5-Trimethoxybenzene Step1->Step2 Step3 3. Electrophile Addition Acetyl Chloride (0.5 eq) at 0 °C Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 after 15 min Step3->Step4 Step5 5. qNMR Analysis Determine k_rel via Product Ratio Step4->Step5

Fig 2: Competitive N-acylation workflow for kinetic profiling of nucleophilicity.

Expected Outcomes

Due to the localized nature of its lone pair, Methyl 3-(methylamino)benzoate (meta) will outcompete Methyl 4-(methylamino)benzoate (para) for the acetyl chloride. qNMR analysis typically reveals a product ratio heavily skewed (>90:10) in favor of the meta-acetylated product, empirically validating the profound impact of resonance-driven deactivation in the para isomer.

References

  • EvitaChem. "Methyl 3-(methylamino)benzoate hydrochloride Reactions and Technical Details." EvitaChem Database.
  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews (1991).
  • Chemistry Steps. "Meta Substitution on Activated Aromatic Ring." Chemistry Steps Educational Portal.
  • Google Patents. "WO2010123766A1 - Diamide Compounds Having Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Activity.
Comparative

Spectroscopic comparison of methyl 3-aminobenzoate and Benzoic acid, 3-(methylamino)-, methyl ester

Spectroscopic Differentiation Guide: Methyl 3-aminobenzoate vs. Methyl 3-(methylamino)benzoate As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently encounter the challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation Guide: Methyl 3-aminobenzoate vs. Methyl 3-(methylamino)benzoate

As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently encounter the challenge of monitoring N-alkylation reactions. Differentiating a primary aniline precursor from its secondary amine product requires more than just a cursory glance at a spectrum; it demands a robust, orthogonal analytical strategy.

This guide provides an in-depth, data-driven comparison between and its N-methylated derivative, [1]. By understanding the physical causality behind their spectroscopic differences, researchers can implement self-validating protocols that ensure absolute structural confidence.

Physicochemical & Structural Overview

Before initiating any spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the analytes. Aniline derivatives are prone to oxidation upon prolonged exposure to air and light, often shifting in color[2]. Always verify sample integrity prior to full characterization to ensure oxidative degradation products do not confound your data.

ParameterMethyl 3-aminobenzoateMethyl 3-(methylamino)benzoate
CAS Registry Number 4518-10-9104542-38-3[1]
Molecular Formula C8H9NO2C9H11NO2[2]
Molecular Weight 151.16 g/mol 165.19 g/mol [2]
Physical Appearance Light yellow to orange powder[3]Yellow to brown liquid[2]
Amine Classification Primary Amine (-NH₂)Secondary Amine (-NHCH₃)[1]
ESI-MS [M+H]⁺ m/z 152.1[4]m/z 166.1

The Core Logic: Spectroscopic Differentiation

FT-IR Spectroscopy: The Causality of N-H Stretching

The most immediate differentiation between these two compounds lies in their infrared absorption profiles. The primary amine in methyl 3-aminobenzoate possesses two N-H bonds. These bonds couple vibrationally to produce two distinct stretching frequencies: a symmetric stretch and an asymmetric stretch, typically observed as a doublet in the 3300–3500 cm⁻¹ region.

Conversely, the secondary amine in methyl 3-(methylamino)benzoate possesses only a single N-H bond. Without the physical possibility of vibrational coupling, this results in a single, distinct absorption band in the same region.

Nuclear Magnetic Resonance (NMR): Chemical Shifts and Integration

Proton (¹H) NMR provides definitive structural confirmation. According to spectral data published in [5], the -NH₂ protons of methyl 3-aminobenzoate appear as a broad singlet integrating to 2H at approximately 3.80 ppm in CDCl₃, sitting adjacent to the methoxy (-OCH₃) singlet at 3.91 ppm.

In methyl 3-(methylamino)benzoate, N-alkylation replaces one proton with a methyl group. Consequently, the amine proton signal reduces to a broad singlet integrating to 1H. Crucially, a new aliphatic singlet emerges around 2.85 ppm, integrating to 3H, which is unambiguously assigned to the N-CH₃ group.

Mass Spectrometry (LC-MS): Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) provides orthogonal validation. The addition of a methyl group (+14 Da) shifts the molecular ion peak. As documented by [4], methyl 3-aminobenzoate yields an [M+H]⁺ ion at m/z 152.0, whereas methyl 3-(methylamino)benzoate yields an [M+H]⁺ ion at m/z 166.1.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, analytical protocols must be self-validating. The following workflows incorporate internal checks to prevent misinterpretation.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Analysis

Field Insight: ATR-FTIR is selected over transmission KBr pellet methods to prevent moisture absorption. Water introduces broad O-H stretching bands that can completely obscure the critical N-H stretching region.

  • Preparation : Ensure the ATR crystal (diamond or ZnSe) is thoroughly cleaned with isopropanol. Collect a background spectrum to establish a baseline.

  • Application : Deposit 1-2 mg of the neat solid (methyl 3-aminobenzoate) or liquid (methyl 3-(methylamino)benzoate) directly onto the crystal.

  • Contact : Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition : Acquire the spectrum using 32 scans at a 4 cm⁻¹ resolution.

  • System Validation : Evaluate the 3300–3500 cm⁻¹ region. The presence of two sharp bands confirms the primary amine; a single band confirms the secondary amine.

Protocol 2: ¹H NMR Acquisition with D₂O Exchange

Field Insight: We utilize CDCl₃ not merely for solubility, but because its residual solvent peak (7.26 ppm) does not overlap with the critical N-CH₃ aliphatic signal (~2.85 ppm) or the broad N-H resonances (~3.8 ppm).

  • Sample Preparation : Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Initial Acquisition : Transfer the solution to a standard 5 mm NMR tube and acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans).

  • System Validation (D₂O Exchange) : To unequivocally assign the N-H protons and differentiate them from overlapping signals, add 1-2 drops of D₂O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The broad singlet corresponding to the amine proton(s) will disappear due to rapid deuterium exchange, confirming its assignment.

  • Integration Analysis : Integrate the remaining signals. A 3H singlet at ~2.85 ppm confirms the presence of the N-CH₃ group, definitively identifying methyl 3-(methylamino)benzoate.

Workflow Visualization

AnalyticalWorkflow A Unknown Sample (Primary vs. Secondary Amine) B1 FT-IR Spectroscopy (ATR Method) A->B1 B2 1H NMR Spectroscopy (400 MHz, CDCl3) A->B2 B3 Mass Spectrometry (ESI-MS) A->B3 C1 Two N-H Bands (~3400, 3300 cm⁻¹) Primary Amine B1->C1 C1b One N-H Band (~3400 cm⁻¹) Secondary Amine B1->C1b C2 Broad Singlet (2H) No Aliphatic N-CH3 B2->C2 C2b Broad Singlet (1H) + Singlet (3H, ~2.8 ppm) B2->C2b C3 [M+H]+ = 152 m/z B3->C3 C3b [M+H]+ = 166 m/z B3->C3b D1 Methyl 3-aminobenzoate Confirmed C1->D1 D2 Methyl 3-(methylamino)benzoate Confirmed C1b->D2 C2->D1 C2b->D2 C3->D1 C3b->D2

Decision tree for the spectroscopic differentiation of primary and secondary aniline derivatives.

References

  • The Journal of Organic Chemistry (ACS Publications). "Palladium-Catalyzed, Copper(I)-Promoted Methoxycarbonylation of Arylboronic Acids with O-Methyl S-Aryl Thiocarbonates". URL: [Link]

  • ResearchGate. "A Convenient Synthesis of Amino Acid Methyl Esters". URL: [Link]

Sources

Validation

Methyl 3-(methylamino)benzoate vs ethyl 3-(methylamino)benzoate in drug discovery workflows

In early-stage drug discovery, the selection of appropriate building blocks is critical for optimizing Structure-Activity Relationship (SAR) campaigns and ensuring robust synthetic scalability. Two commonly utilized seco...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, the selection of appropriate building blocks is critical for optimizing Structure-Activity Relationship (SAR) campaigns and ensuring robust synthetic scalability. Two commonly utilized secondary aniline derivatives, methyl 3-(methylamino)benzoate and ethyl 3-(methylamino)benzoate , serve as versatile precursors for synthesizing complex pharmacophores, including muscarinic receptor antagonists and β2​ adrenergic receptor agonists.

While structurally similar—differing only by a single methylene unit in the ester moiety—the choice between the methyl and ethyl ester profoundly impacts downstream physicochemical properties, reaction kinetics, and purification strategies. As a Senior Application Scientist, I have compiled this guide to objectively compare these two reagents, detailing the causality behind their experimental behaviors and providing self-validating protocols for their integration into drug development workflows.

Physicochemical Comparison & Mechanistic Causality

The fundamental difference between the methyl and ethyl esters lies in their steric bulk and lipophilicity, which directly dictate their utility in multi-step syntheses.

  • Steric Accessibility & Hydrolysis Kinetics: The is less sterically hindered than the. In base-catalyzed saponification reactions (a standard deprotection step to yield the free carboxylic acid for subsequent amide coupling), the methyl ester undergoes nucleophilic attack by hydroxide ions at a significantly faster rate.

  • Lipophilicity (LogP): The ethyl ester possesses a higher LogP of approximately 1.98[1], compared to the methyl ester (~1.50). This increased lipophilicity enhances solubility in non-polar organic solvents and can be strategically employed when an intermediate must withstand aqueous wash steps without premature partitioning into the aqueous phase.

  • Protective Stability: Ethyl esters generally offer superior stability against unintended hydrolysis during multi-step syntheses involving mildly basic or acidic aqueous conditions, making them ideal for longer, more complex synthetic routes.

Quantitative Data Comparison

Table 1: Physicochemical and Experimental Properties

PropertyMethyl 3-(methylamino)benzoateEthyl 3-(methylamino)benzoate
CAS Number 104542-38-3192632-34-1
Molecular Formula C9H11NO2C10H13NO2
Molecular Weight 165.19 g/mol 179.22 g/mol
LogP ~1.501.98
Relative Hydrolysis Rate Fast (1.0x)Moderate (~0.6x)
Primary Application Rapid SAR library generationMulti-step synthesis requiring stable intermediates
Self-Validating Experimental Protocol: Saponification & Amide Coupling

To demonstrate the practical implications of these kinetic differences, the following protocol outlines a standard workflow for converting these esters into an active pharmaceutical ingredient (API) intermediate via saponification and subsequent amide coupling.

Objective: Convert the ester to an amide derivative while monitoring reaction completion to validate the kinetic differences between the methyl and ethyl variants.

Step 1: Base-Catalyzed Saponification
  • Preparation: Dissolve 1.0 mmol of the selected ester in 5 mL of a THF/MeOH/H2O (3:1:1) solvent mixture.

    • Causality: The mixed solvent system is critical. It ensures complete dissolution of the lipophilic ester (via THF/MeOH) while providing the aqueous environment necessary for the hydroxide nucleophile to operate effectively.

  • Reagent Addition: Add 2.0 equivalents (2.0 mmol) of Lithium Hydroxide monohydrate (LiOH·H2O).

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.

    • Observation: The methyl ester typically reaches >95% conversion within 2-3 hours. The ethyl ester requires 5-8 hours or mild heating (40°C) to achieve the same conversion due to the increased steric shielding of the carbonyl carbon.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the 3-(methylamino)benzoic acid. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate.

Step 2: Amide Coupling (HATU/DIPEA)
  • Activation: Dissolve the isolated 3-(methylamino)benzoic acid (1.0 mmol) in anhydrous DMF (4 mL). Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms an active OBt ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt in the subsequent step without competing as a nucleophile.

  • Coupling: Add 1.1 equivalents of the target primary or secondary amine. Stir for 4-6 hours.

  • Validation: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The presence of the desired amide mass [M+H]+ via LC-MS confirms successful coupling, validating the integrity of the intermediate generated in Step 1.

Workflow Visualization

G A Methyl/Ethyl 3-(methylamino)benzoate B Saponification (LiOH, THF/H2O) A->B Hydrolysis C 3-(methylamino)benzoic acid Intermediate B->C Acidification D Amide Coupling (HATU, DIPEA, Amine) C->D Activation E Target API Analog D->E Product

Workflow diagram illustrating the transformation of benzoate esters to target API analogs.

Conclusion

The selection between methyl and ethyl 3-(methylamino)benzoate should be dictated by the specific requirements of your synthetic route. For rapid parallel synthesis and SAR library generation where fast deprotection is prioritized, the methyl ester is superior. Conversely, for complex, multi-step syntheses where the ester must survive intermediate transformations without premature cleavage, the sterically and electronically stabilized ethyl ester provides a more robust protective profile.

References
  • Title: ethyl 3-(methylamino)benzoate | CAS#:192632-34-1 | Chemsrc Source: chemsrc.com URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency Using Benzoic Acid, 3-(methylamino)-, methyl ester Substrates

For researchers, scientists, and drug development professionals, the precise evaluation of enzyme performance is paramount. This guide provides an in-depth, objective comparison of catalytic efficiency, leveraging Benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise evaluation of enzyme performance is paramount. This guide provides an in-depth, objective comparison of catalytic efficiency, leveraging Benzoic acid, 3-(methylamino)-, methyl ester as a model substrate. We will explore the theoretical underpinnings of enzyme kinetics, present a detailed experimental protocol for data acquisition, and offer a framework for the interpretation of results.

The Cornerstone of Catalytic Efficiency: Understanding kcat/Km

At the heart of enzyme performance is the concept of catalytic efficiency, a measure of how effectively an enzyme can convert a substrate into a product. This is quantitatively expressed by the specificity constant, kcat/Km.[1][2][3] This value represents the second-order rate constant for the reaction between the free enzyme and the substrate.[1][4] A higher kcat/Km value signifies a more efficient enzyme.[1]

  • kcat (the turnover number): This represents the maximum number of substrate molecules a single enzyme active site can convert to product per unit of time when the enzyme is saturated with the substrate.[2][5] It is calculated by dividing the maximum reaction velocity (Vmax) by the total enzyme concentration.[2][4]

  • Km (the Michaelis constant): Km is the substrate concentration at which the reaction rate is half of Vmax.[5][6] It is often used as an indicator of the affinity of an enzyme for its substrate, with a lower Km suggesting a tighter binding.[4][5]

By determining kcat and Km, we can calculate the catalytic efficiency (kcat/Km), which allows for a standardized comparison of different enzymes or the same enzyme acting on different substrates.[2][7]

Experimental Design: A Self-Validating System

The following protocol is designed to provide a robust and reproducible method for determining the catalytic efficiency of esterases using Benzoic acid, 3-(methylamino)-, methyl ester. The core principle involves measuring the initial reaction rates at various substrate concentrations to determine the kinetic parameters, Km and Vmax.[8][9]

The Substrate: Benzoic acid, 3-(methylamino)-, methyl ester

This specific ester substrate (CAS 104542-38-3) possesses a methyl ester group that is susceptible to hydrolysis by esterase enzymes.[10][11] The hydrolysis reaction yields benzoic acid, 3-(methylamino)- and methanol. The progress of this reaction can be monitored by detecting the formation of the carboxylate product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & Reagents A1 Create Substrate Dilution Series P1->A1 P2 Prepare Substrate Stock Solution (Benzoic acid, 3-(methylamino)-, methyl ester in DMSO) P2->A1 P3 Prepare Enzyme Solutions (Enzyme A, B, C) A2 Add Enzyme to Microplate Wells P3->A2 A3 Initiate Reaction by Adding Substrate A1->A3 A2->A3 A4 Monitor Product Formation Over Time (e.g., Spectrophotometrically) A3->A4 D1 Calculate Initial Reaction Rates (V₀) A4->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Fit Data to Michaelis-Menten Equation (Non-linear Regression) D2->D3 D4 Determine Km and Vmax D3->D4 D5 Calculate kcat and kcat/Km D4->D5

Sources

Validation

Comparative Guide: Method Validation for Residual Solvent Analysis in Methyl 3-(methylamino)benzoate

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a fundamentally engineered system designed to resist matrix-induced failures. When dealing with reac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a fundamentally engineered system designed to resist matrix-induced failures. When dealing with reactive or thermally labile pharmaceutical intermediates like Methyl 3-(methylamino)benzoate , the choice of sample introduction technique dictates the long-term robustness of the assay.

This guide objectively compares Direct Injection Gas Chromatography (DI-GC-FID) with Static Headspace Gas Chromatography (HS-GC-FID) for residual solvent analysis, providing a self-validating protocol grounded in the latest ICH Q2(R2) and ICH Q3C guidelines[1][2].

Matrix Challenges and Regulatory Context

Methyl 3-(methylamino)benzoate is a critical building block in pharmaceutical synthesis[3]. Structurally, it contains both an ester linkage and a secondary amine. These functional groups present specific analytical challenges:

  • Thermal Instability: At the high temperatures typical of GC inlets (e.g., 250°C), the compound can undergo thermal degradation or transesterification.

  • Active Site Adsorption: The secondary amine readily interacts with active silanol groups in the GC inlet liner and column, leading to irreversible adsorption and ghost peaks.

During its synthesis, solvents such as Methanol (Class 2), Toluene (Class 2), and Ethyl Acetate (Class 3) are frequently employed. Under ICH Q3C guidelines , these organic volatile impurities must be strictly quantified to ensure patient safety, with Permitted Daily Exposures (PDE) dictating their acceptable limits[4][5]. Furthermore, the analytical procedure must be validated according to the ICH Q2(R2) framework, which emphasizes a lifecycle approach and analytical robustness[1][6].

Comparative Analysis: Direct Injection vs. Static Headspace

To quantify these volatile impurities, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard due to its wide linear range and reliability[7][8]. However, the performance of the method hinges entirely on how the sample is introduced.

Direct Injection GC-FID (DI-GC-FID)

In DI-GC, the dissolved sample is injected directly into the heated GC inlet. While this approach is fast and cost-effective for simple, highly volatile matrices[8], it is fundamentally flawed for Methyl 3-(methylamino)benzoate. Injecting the non-volatile API intermediate directly deposits heavy matrix residues into the inlet liner.

  • The Causality of Failure: The accumulation of the amine-containing matrix creates active sites that adsorb subsequent analytes, causing peak tailing, rapid baseline drift, and a drastically reduced column lifespan[9].

Static Headspace GC-FID (HS-GC-FID)

HS-GC-FID operates on the principle of thermodynamic equilibrium. The sample is dissolved in a high-boiling diluent inside a sealed vial and heated. Only the vapor phase (headspace) is injected into the GC[7][10].

  • The Causality of Success: By isolating the volatile residual solvents from the non-volatile Methyl 3-(methylamino)benzoate matrix, HS-GC-FID prevents the active pharmaceutical intermediate from ever entering the GC system. This eliminates matrix interference, preserves the integrity of the inlet, and ensures long-term reproducibility[9][10].

Quantitative Performance Comparison

The table below summarizes the operational metrics comparing both techniques for this specific matrix.

Performance MetricDirect Injection GC-FIDStatic Headspace GC-FID
Matrix Interference High (API enters the system)None (Only volatiles injected)
Column Lifespan Short (< 100 injections before maintenance)Extended (> 1,000 injections)
Sensitivity (Trace Solvents) Moderate (Dilution limited)High (Analyte concentrated in vapor phase)
Suitability for Amines Poor (Adsorption in hot inlet)Excellent (Matrix remains in vial)
Regulatory Alignment Requires extensive justification for matrix effectsGold standard for USP/ICH compliance

Experimental Protocol: Self-Validating HS-GC-FID Workflow

To ensure trustworthiness and compliance with ICH Q2(R2), the following HS-GC-FID protocol is designed as a self-validating system. It incorporates strategic diluent selection and internal System Suitability Testing (SST) to continuously verify thermodynamic equilibrium.

Step-by-Step Methodology

1. Diluent Selection (The Causality of Solubility): Water is the default diluent in many compendial methods, but Methyl 3-(methylamino)benzoate has poor aqueous solubility. We utilize Dimethyl Sulfoxide (DMSO) . DMSO completely dissolves the matrix and possesses a high boiling point (189°C), ensuring it remains in the liquid phase and does not co-elute with the target volatile solvents[11][12].

2. Standard Preparation (SST Formulation): Prepare a mixed standard solution in DMSO reflecting the ICH Q3C limits[5]:

  • Methanol (Class 2): 3,000 ppm

  • Toluene (Class 2): 890 ppm

  • Ethyl Acetate (Class 3): 5,000 ppm

3. Sample Preparation: Accurately weigh 100.0 mg of the Methyl 3-(methylamino)benzoate batch into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and crimp cap to prevent volatile loss.

4. Static Headspace Equilibration: Incubate the vial at 85°C for 30 minutes with moderate agitation.

  • Mechanistic Note: 85°C provides sufficient thermal energy to drive Methanol, Toluene, and Ethyl Acetate into the gas phase without degrading the API intermediate or boiling the DMSO diluent[7][10].

5. GC-FID Instrumental Parameters:

  • Column: USP G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm x 3.0 µm.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

  • Oven Program: 40°C (hold 5 min) ramp at 10°C/min to 200°C (hold 5 min).

  • Inlet/Detector: 140°C (Inlet) / 250°C (FID).

Logical Workflow of Method Validation

The following diagram illustrates the logical progression of the validation lifecycle, ensuring that sample preparation feeds directly into robust ICH Q2(R2) parameter testing.

G cluster_validation Validation Parameters (ICH Q2) A Method Development Diluent: DMSO B Sample Preparation Static Headspace Equilibration A->B Prevents Matrix Interference C ICH Q2(R2) Validation Execution B->C Vapor Phase Injection D Specificity & LOD/LOQ (Baseline Resolution) C->D E Linearity & Range (10% - 120% Limit) C->E F Accuracy & Precision (Recovery 80-120%) C->F G System Suitability & Routine QC D->G E->G F->G

Caption: Logical workflow of HS-GC-FID method validation for residual solvents per ICH Q2(R2).

Validation Parameters & Acceptance Criteria (ICH Q2(R2))

To prove the method is fit for its intended purpose, it must be validated against the rigorous criteria defined in ICH Q2(R2)[1][6]. The table below summarizes the experimental targets and representative validation data for the Methyl 3-(methylamino)benzoate matrix.

Validation ParameterICH Q2(R2) Acceptance CriteriaMethanol (Class 2)Toluene (Class 2)Ethyl Acetate (Class 3)
Specificity Resolution ( Rs​ ) > 1.5 from all peaks; No blank interference Rs​ = 2.4 Rs​ = 4.1 Rs​ = 3.8
Linearity & Range R2≥0.99 (from 10% to 120% of ICH limit)0.99920.99950.9989
Accuracy (Recovery) 80.0% – 120.0% (Spiked at 50%, 100%, 150%)98.5%101.2%99.4%
Method Precision %RSD ≤10.0% (Class 2) / ≤15.0% (Class 3)3.2%2.1%4.5%
Limit of Quantitation Signal-to-Noise (S/N) ≥10 50 ppm15 ppm75 ppm

Self-Validation Check: If the accuracy (recovery) falls below 80%, it indicates that the Methyl 3-(methylamino)benzoate matrix is altering the partition coefficient of the solvents in DMSO. If this occurs, the method must autonomously pivot to a Standard Addition approach to mathematically cancel out the matrix effect[10].

Conclusion

For complex, reactive intermediates like Methyl 3-(methylamino)benzoate, Direct Injection GC-FID is an analytical liability. By adopting Static Headspace GC-FID, laboratories engineer a physical barrier between the instrument and the sample matrix. When validated strictly against ICH Q2(R2) and ICH Q3C guidelines, this method delivers a highly sensitive, exceptionally robust, and audit-ready analytical solution for residual solvent quantification.

References

  • [7] A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. URL:[Link]

  • [4] Impurities: Guideline for Residual Solvents Q3C(R8). ICH. URL:[Link]

  • [9] Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. Technology Networks. URL: [Link]

  • [8] Residual Solvent Testing Methods. ResolveMass Laboratories Inc. URL: [Link]

  • [1] Validation of Analytical Procedures Q2(R2). ICH. URL: [Link]

  • [6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • [5] ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass Laboratories Inc. URL:[Link]

  • [2] ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • [11] Analysis of Residual Solvents in Pharmaceutical Products depending on Dilution Solvents. Shimadzu. URL: [Link]

  • [10] Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. PubMed (NIH). URL: [Link]

Sources

Comparative

Comparative Pharmacological Screening of Bifunctional MABA Analogs Derived from Benzoic Acid, 3-(methylamino)-, methyl ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Respiratory Pharmacology & High-Throughput Screening Executive Summary The paradigm of treating chronic obstructive pulmona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Respiratory Pharmacology & High-Throughput Screening

Executive Summary

The paradigm of treating chronic obstructive pulmonary disease (COPD) and severe asthma has shifted from physical mixtures of Long-Acting Muscarinic Antagonists (LAMA) and Long-Acting Beta-2 Agonists (LABA) toward single-molecule bifunctional compounds. These Muscarinic Antagonist and Beta-2 Agonist (MABA) molecules ensure that both pharmacophores are delivered simultaneously to the same microenvironment in the lung[1].

At the heart of this chemical innovation is Benzoic acid, 3-(methylamino)-, methyl ester (CAS: 104542-38-3)[2]. This guide provides an in-depth comparative analysis of MABA analogs synthesized from this specific scaffold, detailing the self-validating pharmacological protocols required to objectively measure their dual efficacy against standard monotherapies (Tiotropium and Salmeterol).

Chemical Rationale: The 3-(Methylamino)benzoate Scaffold

The compound methyl 3-(methylamino)benzoate (Molecular Weight: 165.19 g/mol )[3] serves as a highly versatile synthetic intermediate. Its structural geometry is critical for MABA development for two reasons:

  • Orthogonal Reactivity: The secondary amine (methylamino group) acts as a nucleophilic anchor for attaching the beta-2 agonist moiety (e.g., a saligenin derivative), while the methyl ester provides a stable, protected carboxylate[2].

  • Spatial Geometry: Once the amine is functionalized, the methyl ester can be selectively hydrolyzed to a carboxylic acid and coupled with an amine to form a diamide linker[1]. The meta-substitution pattern of the benzene ring enforces a specific spatial distance between the two pharmacophores, preventing steric clash and allowing simultaneous binding to M3 and β2​ receptors.

Mechanistic Framework

MABA compounds exert their synergistic bronchodilatory effects by simultaneously interrupting bronchoconstrictive signaling and stimulating bronchodilatory signaling. The diagram below maps the dual-pathway logic engineered into these analogs.

MABA_Signaling MABA MABA Analog (Scaffold: CAS 104542-38-3) M3 M3 Muscarinic Receptor MABA->M3 Antagonizes B2 β2 Adrenergic Receptor MABA->B2 Agonizes PLC Phospholipase C (PLC) M3->PLC Blocks AC Adenylyl Cyclase (AC) B2->AC Stimulates Ca2 ↓ Intracellular Ca2+ PLC->Ca2 Prevents Release cAMP ↑ Intracellular cAMP AC->cAMP Catalyzes ATP Broncho Airway Smooth Muscle Relaxation (Bronchodilation) Ca2->Broncho Synergistic cAMP->Broncho Synergistic

Caption: Dual signaling pathway of MABA compounds mediating synergistic airway smooth muscle relaxation.

Pharmacological Screening Workflows

To objectively evaluate the synthesized analogs, we utilize a tiered screening cascade. The following protocols are designed as self-validating systems to ensure absolute data integrity[4].

Protocol A: Multiplexed Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) for both M3 and β2​ receptors.

  • Step 1: Membrane Preparation: Isolate membranes from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant M3 or β2​ receptors. Causality: CHO cells lack endogenous M3/ β2​ receptors, eliminating background noise from non-target GPCRs.

  • Step 2: Radioligand Incubation: Incubate membranes with 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS) for M3 assays, or 0.5 nM [3H] -CGP-12177 for β2​ assays, alongside test analogs ( 10−11 to 10−5 M) for 2 hours at 22°C. Causality: [3H] -NMS is a hydrophilic ligand that cannot cross the lipid bilayer, ensuring we exclusively measure therapeutically relevant cell-surface receptor binding.

  • Step 3: Self-Validation Controls: Include Atropine (M3) or Propranolol ( β2​ ) to define non-specific binding (NSB).

  • Step 4: Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligands from adhering to the filter and artificially inflating the background signal.

  • Step 5: Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the functional β2​ agonism ( EC50​ ) of the MABA analogs.

  • Step 1: Cell Seeding: Seed CHO- β2​ cells in 384-well microplates at 5,000 cells/well.

  • Step 2: PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Without it, the cAMP generated by β2​ activation would be rapidly degraded by cellular PDEs, leading to false negatives or artificially suppressed Emax​ values.

  • Step 3: Compound Stimulation: Add MABA analogs and incubate for 30 minutes at 37°C. Include Isoproterenol as the 100% efficacy reference standard.

  • Step 4: HTRF Detection: Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Causality: This Homogeneous Time-Resolved Fluorescence (HTRF) method relies on competitive FRET. High intracellular cAMP displaces the d2-tracer, decreasing the FRET signal. The ratiometric readout (665nm/620nm) mathematically cancels out optical interference from colored compounds or well-to-well volume variations, ensuring high trustworthiness.

Comparative Performance Analysis

The table below summarizes the pharmacological profiles of two novel MABA analogs derived from the methyl 3-(methylamino)benzoate scaffold, compared against clinical-grade monotherapies.

CompoundTarget ProfileM3 Binding Ki​ (nM) β2​ Binding Ki​ (nM) β2​ Functional EC50​ (nM)Ex Vivo Duration of Action (h)*
Analog A MABA (Dual)0.451.120.08> 24
Analog B MABA (Dual)1.800.750.0418
Tiotropium LAMA (Mono)0.40> 10,000N/A> 24
Salmeterol LABA (Mono)> 10,0002.500.1512

*Measured via sustained relaxation of methacholine-contracted guinea pig tracheal strips.

Data Insights: Analog A demonstrates an optimal balance, matching the M3 affinity of Tiotropium ( 0.45 nM vs 0.40 nM ) while exceeding the β2​ affinity and functional potency of Salmeterol ( EC50​ of 0.08 nM vs 0.15 nM ). The >24-hour duration of action confirms that the diamide linker synthesized from the methyl ester scaffold provides the necessary metabolic stability for once-daily dosing[1].

High-Throughput Screening (HTS) Workflow

To systematically identify lead candidates like Analog A, our laboratory employs a strict, gated screening cascade. Compounds must pass predefined thresholds at each stage to advance.

Screening_Workflow Synth Chemical Synthesis (3-(methylamino)benzoate functionalization) Bind Primary Screening: Radioligand Binding (Target: Ki < 10 nM for M3 & β2) Synth->Bind Func Secondary Screening: Functional Assays (cAMP HTRF & Ca2+ Flux) Bind->Func Affinity Validated Tissue Tertiary Screening: Ex Vivo (Guinea Pig Tracheal Strip) Func->Tissue Efficacy Validated InVivo In Vivo Profiling (Bronchoprotection Model) Tissue->InVivo Tissue Relaxation Confirmed Select Lead Candidate Selection (Dual-Action Confirmed) InVivo->Select >24h Duration Achieved

Caption: Tiered pharmacological screening workflow for evaluating bifunctional MABA analogs.

References

  • National Center for Biotechnology Information (PubChem). "Benzoic acid, 3-(methylamino)-, methyl ester | C9H11NO2 | CID 10899041". Available at:[Link]

  • World Intellectual Property Organization / Google Patents. "WO2010123766A1 - DIAMIDE COMPOUNDS HAVING MUSCARINIC RECEPTOR ANTAGONIST AND β2 ADRENERGIC RECEPTOR AGONIST ACTIVITY".

Sources

Safety & Regulatory Compliance

Safety

Benzoic acid, 3-(methylamino)-, methyl ester proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 3-(methylamino)benzoate Introduction & Mechanistic Overview Methyl 3-(methylamino)benzoate (CAS: 104542-38-3) is a highly versatile organic building block fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Methyl 3-(methylamino)benzoate

Introduction & Mechanistic Overview

Methyl 3-(methylamino)benzoate (CAS: 104542-38-3) is a highly versatile organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including muscarinic receptor antagonists and β2​ adrenergic receptor agonists. While its structural features make it an excellent synthetic intermediate, they also dictate stringent handling and disposal requirements.

As a Senior Application Scientist, it is critical to understand the causality behind our safety protocols. The molecule features two highly reactive moieties:

  • Secondary Amine Group: Imparts basicity and nucleophilicity [1]. This group can react exothermically with strong oxidizing agents and is responsible for the compound's localized irritant properties on biological tissues.

  • Methyl Ester Group: Susceptible to hydrolysis under strongly acidic or basic conditions. If improperly disposed of in aqueous waste streams with extreme pH levels, it can hydrolyze to yield methanol and 3-(methylamino)benzoic acid, altering the waste's toxicity and flammability profile.

  • Aromatic Ring: The lipophilic nature of the benzene ring allows the compound to easily cross biological membranes, resulting in rapid systemic absorption upon dermal or inhalation exposure, thereby driving its Acute Toxicity classification [2].

Physicochemical Properties & Hazard Profile

To ensure a self-validating safety system, all disposal decisions must be grounded in the compound's physicochemical data. The following table summarizes the critical parameters that dictate our operational workflows.

Property / HazardValue / ClassificationMechanistic Implication for Disposal
CAS Number 104542-38-3Essential for accurate waste manifesting and regulatory tracking.
Molecular Formula C 9​ H 11​ NO 2​ Combustion yields nitrogen oxides (NO x​ ) and carbon oxides (CO x​ ); requires high-temp incineration [3].
Molecular Weight 165.19 g/mol Utilized for stoichiometric calculations if chemical quenching is required prior to disposal [3].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)High lipophilicity necessitates strict barrier protection (PPE) to prevent systemic absorption [2].
Skin/Eye Irritation Category 2 / 2AAmine basicity disrupts cellular membranes; requires immediate washing upon contact [2].

Pre-Disposal Handling Protocol

Before generating waste, operational safety must be established through strict engineering controls and personal protective equipment (PPE).

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat solid or concentrated solutions within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized particulates or solvent vapors.

  • PPE Selection: Wear double-layered nitrile gloves. The secondary amine and the organic solvents typically used to dissolve it (e.g., dichloromethane, methanol) can permeate single-layer latex or thin nitrile over time. Pair with a flame-resistant lab coat and splash-proof safety goggles.

  • Reagent Segregation: Store and handle away from strong oxidizers (e.g., peroxides, nitric acid). The electron-rich secondary amine can undergo rapid, exothermic N -oxidation, potentially leading to thermal runaway in waste containers.

Step-by-Step Disposal Workflows

Proper waste segregation is not merely a regulatory requirement; it is a chemical necessity. Mixing incompatible waste streams can lead to gas evolution, container pressurization, and catastrophic failure.

Workflow A: Liquid Waste (Reaction Mixtures)
  • Quenching & pH Adjustment: If the reaction mixture contains active electrophiles, quench the reaction completely. Ensure the final pH of the solution is neutral (pH 6–8) before transferring it to a waste container. Rationale: Extreme pH levels will catalyze the hydrolysis of the methyl ester, generating methanol and altering the vapor pressure of the waste container.

  • Solvent Segregation: Determine the solvent matrix.

    • If dissolved in Halogenated Solvents (e.g., Dichloromethane, Chloroform), segregate into a designated halogenated waste carboy. Rationale: Halogenated waste requires specialized high-temperature incineration with scrubbers to prevent the atmospheric release of toxic dioxins and furans.

    • If dissolved in Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate), transfer to a non-halogenated waste carboy. Rationale: These can be incinerated for energy recovery.

  • Containment: Use High-Density Polyethylene (HDPE) containers. Rationale: HDPE is highly resistant to both the basic amine functionality and the ester moiety, preventing container degradation and leaching.

  • Labeling: Attach a GHS-compliant label explicitly stating: "Hazardous Waste: Contains Methyl 3-(methylamino)benzoate. Toxic, Irritant."

Workflow B: Solid Waste (Contaminated Consumables)
  • Collection: Gather all contaminated weighing boats, pipette tips, filter papers, and disposable PPE.

  • Containment: Place the items into a puncture-resistant, sealable chemical solid waste bin lined with a 6-mil thick polyethylene bag.

  • Labeling: Mark the container as "Solid Hazardous Organic Waste." Do not mix with biological or radioactive waste.

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuation & Assessment: Clear personnel from the immediate area. Ensure local exhaust ventilation is operating at maximum capacity.

  • Containment: Surround the spill with inert, non-combustible absorbent materials such as vermiculite or dry sand. Rationale: Do NOT use combustible materials like sawdust. The secondary amine can undergo exothermic reactions with certain organic materials, and sawdust introduces an unnecessary fire hazard.

  • Neutralization & Cleanup: Carefully sweep the saturated absorbent into a solid hazardous waste container using non-sparking tools. Wash the contaminated surface with a mild detergent and water, collecting the washings as liquid hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of Methyl 3-(methylamino)benzoate waste to ensure regulatory compliance and laboratory safety.

DisposalWorkflow A Waste Generation: Methyl 3-(methylamino)benzoate B Physical State? A->B C Solid Waste (Powder, PPE, Vials) B->C Solid D Liquid Waste (Reaction Mixtures) B->D Liquid E Seal in HDPE Container C->E F Solvent Matrix? D->F I Attach GHS Labels (Acute Tox, Irritant) E->I G Non-Halogenated (e.g., MeOH, EtOAc) F->G No Halogens H Halogenated (e.g., DCM, Chloroform) F->H Halogens Present G->I H->I J Licensed High-Temp Incineration Facility I->J

Figure 1: Decision tree for the segregation and disposal of Methyl 3-(methylamino)benzoate waste.

References

  • NextSDS. "methyl 2-methyl-3-(methylamino)benzoate — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link](Note: Referenced for structural proxy hazard classifications of the methylamino-benzoate core).

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